molecular formula C11H16FN3 B1304260 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline CAS No. 221198-99-8

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Cat. No.: B1304260
CAS No.: 221198-99-8
M. Wt: 209.26 g/mol
InChI Key: GOPUCAPKOUZKPS-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is a useful research compound. Its molecular formula is C11H16FN3 and its molecular weight is 209.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPUCAPKOUZKPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382418
Record name 3-fluoro-4-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221198-99-8
Record name 3-fluoro-4-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 221198-99-8

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and applications of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline. This compound is a key building block in the synthesis of advanced pharmaceutical agents, particularly in the realm of kinase inhibitors for cancer therapy.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. These data are essential for its characterization, handling, and use in synthetic protocols.

PropertyValue
CAS Number 221198-99-8[1]
Molecular Formula C₁₁H₁₆FN₃[1]
Molecular Weight 209.27 g/mol [1]
Purity ≥98%[1]
Monoisotopic Mass 209.13283 Da[2]
Predicted XlogP 1.3[2]
¹H NMR Spectrum available[3]
¹³C NMR Spectrum available
Mass Spectrometry Spectrum available
Infrared (IR) Spectroscopy Spectrum available
MDL Number MFCD05663793[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving a nucleophilic aromatic substitution followed by a reduction. The general scheme is outlined below, followed by a detailed experimental protocol.

Synthetic Pathway Overview

synthesis_overview start 1,2-Difluoro-4-nitrobenzene intermediate 4-(2-Fluoro-4-nitrophenyl)-1-methylpiperazine start->intermediate Nucleophilic Aromatic Substitution (SNAr) product This compound intermediate->product Nitro Group Reduction reagent1 1-Methylpiperazine reagent1->intermediate reagent2 Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C) reagent2->product

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol is based on established synthetic transformations for analogous compounds.[4]

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)-1-methylpiperazine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-difluoro-4-nitrobenzene (1 equivalent) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add 1-methylpiperazine (1.1 to 1.5 equivalents) to the solution. The presence of a base, such as potassium carbonate (K₂CO₃), can be used to scavenge the hydrofluoric acid byproduct.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the product) forms, it can be isolated by filtration, washed with a suitable solvent (e.g., water or a cold organic solvent), and dried. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the 4-(2-fluoro-4-nitrophenyl)-1-methylpiperazine (1 equivalent) obtained from Step 1 in a suitable solvent system, such as a mixture of ethanol and water.

  • Reduction:

    • Method A (Iron Reduction): Add iron powder (excess) and ammonium chloride (catalytic amount) to the solution. Heat the mixture to reflux and stir vigorously for several hours until the reduction of the nitro group is complete, as monitored by TLC.

    • Method B (Catalytic Hydrogenation): Alternatively, the reduction can be carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Work-up and Purification:

    • For Method A: Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with the solvent used in the reaction. Concentrate the filtrate under reduced pressure to obtain the crude product.

    • For Method B: Filter the reaction mixture through celite to remove the catalyst and wash with the reaction solvent. Concentrate the filtrate.

  • Final Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final product with high purity.

Applications in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules, most notably kinase inhibitors.[5] The presence of the fluorophenyl and methylpiperazine moieties can impart desirable properties such as enhanced metabolic stability and improved binding affinity to target proteins.

Role as a Building Block for Kinase Inhibitors

This aniline derivative is a key component in the development of potent and selective inhibitors of several protein kinases that are implicated in cancer pathogenesis.

Dual FLT3 and Aurora Kinase Inhibitors:

This compound has been utilized in the synthesis of dual inhibitors targeting both FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[6] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it a significant therapeutic target.[7] Aurora kinases are essential for regulating mitosis, and their overexpression is observed in various cancers.[8][9] The development of dual inhibitors that can simultaneously target these kinases represents a promising strategy for overcoming drug resistance and improving therapeutic outcomes in cancer patients.

The general workflow for the incorporation of this compound into a kinase inhibitor scaffold is depicted below.

kinase_inhibitor_synthesis aniline This compound reaction Coupling Reaction (e.g., Buchwald-Hartwig Amination) aniline->reaction core Kinase Inhibitor Scaffold (e.g., Imidazo[4,5-b]pyridine) core->reaction inhibitor Dual FLT3/Aurora Kinase Inhibitor reaction->inhibitor

Caption: Workflow for synthesizing kinase inhibitors using the target aniline.

Signaling Pathway Involvement

The kinase inhibitors synthesized using this compound exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation.

FLT3 Signaling Pathway:

In AML, activating mutations in FLT3 lead to its constitutive activation, triggering downstream signaling cascades that promote uncontrolled cell growth and inhibit apoptosis. These pathways include the RAS/MEK/ERK and PI3K/Akt/mTOR pathways. FLT3 inhibitors developed from this compound are designed to bind to the ATP-binding pocket of the FLT3 kinase domain, thereby blocking its activity and inhibiting these downstream oncogenic signals.

Aurora Kinase Signaling Pathway:

Aurora kinases, particularly Aurora A and Aurora B, are master regulators of mitosis. Their inhibition by compounds derived from this compound disrupts various mitotic processes, such as centrosome separation, bipolar spindle formation, and cytokinesis. This ultimately leads to mitotic catastrophe and apoptosis in rapidly dividing cancer cells.

The diagram below illustrates the central role of these kinases in cellular signaling and the point of intervention by inhibitors.

signaling_pathway cluster_flt3 FLT3 Signaling cluster_aurora Aurora Kinase Signaling FLT3 Mutated FLT3 RAS_RAF RAS/MEK/ERK Pathway FLT3->RAS_RAF PI3K_AKT PI3K/Akt/mTOR Pathway FLT3->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Aurora Aurora Kinases (A & B) Mitosis Proper Mitosis Aurora->Mitosis CellCycle Cell Cycle Progression Mitosis->CellCycle Inhibitor Inhibitor derived from This compound Inhibitor->FLT3 Inhibition Inhibitor->Aurora Inhibition

References

An In-depth Technical Guide to 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of various pharmaceutically active compounds. Its unique structural features, including a fluorinated phenyl ring and a methylpiperazine moiety, make it a valuable intermediate in the development of targeted therapies, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its application in synthesis, a plausible synthetic route, and an examination of its potential role in inhibiting key signaling pathways implicated in cancer.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource
Molecular Weight 209.27 g/mol [1][2]
Molecular Formula C11H16FN3[1]
CAS Number 221198-99-8[1][2]
Purity Typically ≥98%[1]
MDL Number MFCD05663793[1]

Experimental Protocols

Application in the Synthesis of Pyrrolopyrimidine Kinase Inhibitors

This compound is a key reagent in the synthesis of potent kinase inhibitors. The following protocol details its use in a palladium-catalyzed cross-coupling reaction to produce a pyrrolopyrimidine-based inhibitor.[3][4]

Materials:

  • (2-chloro-4-(3-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

  • This compound

  • tert-Butanol

  • Anhydrous Potassium Carbonate (K2CO3)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine (XPhos)

  • Ethyl Acetate

  • Diatomaceous Earth

  • Silica Gel

  • Ethanol

  • Heptane

  • Purified Water

  • Brine

Procedure:

  • Reaction Setup: In a 500-L glass-lined reactor under a nitrogen atmosphere, charge tert-butanol (147 kg). Heat the reactor to 40 ± 5 °C.

  • Reagent Addition: To the reactor, add (2-chloro-4-(3-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate (19.10 kg), anhydrous K2CO3 (32.02 kg), Pd2(dba)3 (0.88 kg), XPhos (0.90 kg), and this compound (9.70 kg).

  • Reaction: Heat the resulting mixture at 85 ± 5 °C for 6 hours.

  • Work-up and Filtration: Cool the mixture to 60 ± 5 °C and filter through a pad of diatomaceous earth (4.9 kg). Wash the reactor with ethyl acetate (36 kg). The diatomaceous earth pad is then slurried with ethyl acetate and filtered twice.

  • Extraction and Purification: Combine the filtrates and concentrate to dryness. Add ethyl acetate (281 kg) to dissolve the residue, followed by the addition of silica gel (37 kg). Stir the mixture for 1 hour.

  • Final Processing: Filter the mixture and wash the filtrate with purified water and then brine. Concentrate the organic layer to dryness. Add ethanol (124 kg) and heat at 85 ± 5 °C for 1 hour. Add heptane (70 kg) and continue heating at 85 ± 5 °C.

Proposed Synthesis of this compound

Plausible Synthetic Route:

  • Starting Material: 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine.

  • Reduction Reaction: The nitro group of 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine is reduced to an amine. This is commonly achieved through catalytic hydrogenation.

    • Catalyst: 10% Palladium on Carbon (Pd/C).

    • Reducing Agent: Hydrogen gas or a hydrogen source like hydrazine hydrate.

    • Solvent: A protic solvent such as ethanol or methanol.

  • Reaction Conditions: The reaction is typically carried out at room temperature under a hydrogen atmosphere for a sufficient duration to ensure complete conversion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered through a celite bed to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the final product, this compound.

Signaling Pathway and Mechanism of Action

Research into compounds structurally related to this compound suggests their involvement in the inhibition of Mer-tyrosine kinase (MERTK).[5] MERTK is a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases and plays a crucial role in cancer cell survival, proliferation, and immune response regulation.[3][5]

MERTK Signaling Pathway

MERTK is often overexpressed in various cancers and its activation leads to the initiation of several oncogenic signaling cascades. Ligand binding to the extracellular domain of MERTK induces its dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for downstream signaling proteins, leading to the activation of pathways such as:

  • PI3K/AKT Pathway: Promotes cell survival and proliferation.

  • MAPK/ERK Pathway: Involved in cell growth and differentiation.

  • STAT Pathway: Regulates gene expression related to cell survival and inflammation.

  • FAK/RhoA Pathway: Plays a role in cell migration and invasion.[3]

The inhibition of MERTK can reverse these pro-oncogenic effects, making it an attractive target for cancer therapy.[3] Small molecule inhibitors, for which this compound is a key building block, can be designed to bind to the ATP-binding pocket of the MERTK kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.

MERTK_Signaling_Pathway Ligand Ligand (e.g., Gas6, Protein S) MERTK MERTK Receptor Ligand->MERTK Activates PI3K PI3K MERTK->PI3K MAPK MAPK/ERK MERTK->MAPK STAT STAT MERTK->STAT FAK FAK/RhoA MERTK->FAK Inhibitor This compound -based Inhibitor Inhibitor->MERTK Inhibits AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival MAPK->Survival ImmuneSuppression Immune Suppression STAT->ImmuneSuppression Migration Cell Migration & Invasion FAK->Migration

Caption: MERTK Signaling Pathway and Point of Inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis

The general workflow for synthesizing a kinase inhibitor using this compound involves a series of well-defined steps from reaction to purification.

Experimental_Workflow Start Start: Reaction Setup (Inert Atmosphere) Reagents Add Reactants: - Pyrrolopyrimidine core - this compound - Catalyst (Pd-based) - Base (K2CO3) Start->Reagents Reaction Heat Reaction Mixture (e.g., 85°C for 6h) Reagents->Reaction Workup Work-up: - Cool and Filter - Wash with Solvent (Ethyl Acetate) Reaction->Workup Purification Purification: - Concentrate Filtrate - Silica Gel Chromatography Workup->Purification Final Final Product: - Wash and Concentrate - Recrystallize Purification->Final End End: Pure Kinase Inhibitor Final->End

Caption: General Workflow for Kinase Inhibitor Synthesis.

References

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of this compound, a key intermediate in modern pharmaceutical development. The information is tailored for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Core Chemical Properties

This compound is a fluorinated aniline derivative recognized for its role as a versatile building block in the synthesis of complex organic molecules.[1] Its structural features, particularly the fluorine atom and the methylpiperazine moiety, are crucial for modulating the physicochemical and pharmacological properties of the final active pharmaceutical ingredients (APIs).

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
CAS Number 221198-99-8[2][3]
Molecular Formula C₁₁H₁₆FN₃[2][3][4]
Molecular Weight 209.27 g/mol [2][5]
Appearance Off-white to brown crystalline powder (typical for similar anilines)[6]
Purity Typically >98%[2]
Predicted Properties

The following table includes properties predicted through computational models, which can be valuable for anticipating the compound's behavior in various systems.

PropertyValueSource
XlogP 1.3PubChem[4]
Monoisotopic Mass 209.13283 DaPubChem[4]

Spectral Analysis Data

Spectroscopic data is fundamental for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of the compound.

  • ¹H NMR: Proton NMR data provides information about the hydrogen atoms in the molecule, confirming the presence of the aromatic, piperazine, and methyl protons.[7]

  • ¹³C NMR: Carbon NMR is used to identify all unique carbon environments within the molecule.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

TechniqueObservation
High-Resolution MS Provides the exact mass, confirming the molecular formula C₁₁H₁₆FN₃.[8]
Predicted [M+H]⁺ m/z 210.14011
Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule. Key expected absorptions include N-H stretching for the aniline amine, C-H stretching for aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-F stretching.[7]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound can be proprietary, a general synthetic route can be inferred from the synthesis of structurally similar compounds, such as 3-fluoro-4-morpholinoaniline.[9] The typical synthesis involves two main steps: a nucleophilic aromatic substitution followed by a reduction.

General Synthesis Workflow

The logical flow for the synthesis and purification of this compound is depicted below.

Caption: General Synthesis Workflow Diagram.

Detailed Methodologies

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)-1-methylpiperazine (SNAr Reaction)

  • Charge a reaction vessel with a suitable solvent (e.g., N,N-dimethylformamide or acetonitrile).

  • Add 1,2-difluoro-4-nitrobenzene to the solvent.

  • Slowly add 1-methylpiperazine to the mixture.

  • Heat the reaction mixture (e.g., to 90°C) and stir for a designated period until the reaction is complete, monitored by Thin Layer Chromatography (TLC).[10]

  • After cooling, the intermediate product is typically isolated by precipitation upon adding water, followed by filtration.[10]

Step 2: Synthesis of this compound (Reduction)

  • Dissolve the intermediate, 4-(2-fluoro-4-nitrophenyl)-1-methylpiperazine, in a solvent such as methanol or ethanol.

  • Add a catalyst, commonly Palladium on carbon (Pd/C).[10]

  • Introduce a reducing agent. This can be achieved by bubbling hydrogen gas (H₂) through the mixture or by using a transfer hydrogenation source like hydrazine hydrate or ammonium chloride with iron powder.[9][10][11]

  • Allow the reaction to proceed at room temperature or with gentle heating until the reduction of the nitro group is complete (monitored by TLC).

  • Upon completion, the catalyst is removed by filtration (e.g., through celite).

  • The solvent is removed under reduced pressure to yield the crude product.

Step 3: Purification

  • The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final high-purity product.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The presence of the fluoro-aniline moiety is a common feature in many modern drugs, as fluorine can enhance metabolic stability, binding affinity, and bioavailability.[12][13]

This compound is explicitly cited as an important building block for synthesizing substituted aniline products, including pyrrolopyrimidine kinase inhibitors.[1] Kinase inhibitors are a major class of targeted cancer therapies, and modifications to the aniline structure can significantly impact the inhibitor's selectivity and potency.

Safety and Handling

Proper safety precautions are essential when handling this compound.

  • Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, mist, or spray.[3] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.

This guide provides a foundational understanding of this compound for its application in research and development. For further detailed information, consulting the cited literature and safety data sheets is recommended.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic data interpretation required for the structural elucidation of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, a key building block in medicinal chemistry and drug development. This document outlines the predicted spectroscopic characteristics and detailed experimental protocols to confirm its molecular structure.

Molecular Structure and Properties

This compound is a substituted aniline derivative with the molecular formula C₁₁H₁₆FN₃ and a molecular weight of 209.27 g/mol .[1] Its structure incorporates a fluoroaniline core linked to an N-methylpiperazine moiety.

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted quantitative data from key spectroscopic techniques used to confirm the structure of this compound. These predictions are based on the analysis of its constituent functional groups and comparison with known data for similar molecules.[2][3][4][5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constants (J, Hz)
~6.85dd1HAr-HJ = 8.5, 2.0
~6.70ddd1HAr-HJ = 8.5, 8.5, 2.0
~6.60t1HAr-HJ = 8.5
~3.60br s2H-NH₂-
~3.10t4H-N(CH₂)₂- (piperazine)J = 5.0
~2.70t4H-N(CH₂)₂- (piperazine)J = 5.0
~2.35s3H-CH₃-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150.0 (d, J ≈ 240 Hz)C-F
~145.0C-NH₂
~138.0 (d, J ≈ 10 Hz)C-N (piperazine)
~120.0 (d, J ≈ 5 Hz)Ar-CH
~118.0 (d, J ≈ 20 Hz)Ar-CH
~115.0Ar-CH
~55.0-N(CH₂)₂- (piperazine)
~49.0-N(CH₂)₂- (piperazine)
~46.0-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, BroadN-H stretch (asymmetric and symmetric)
3050 - 3000MediumAromatic C-H stretch
2950 - 2800StrongAliphatic C-H stretch
1620 - 1580StrongN-H bend and Aromatic C=C stretch
1520StrongAromatic C=C stretch
1250 - 1200StrongC-N stretch (aromatic amine and piperazine)
1150 - 1100StrongC-F stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

m/zPredicted Fragment Ion
209[M]⁺ (Molecular Ion)
194[M - CH₃]⁺
138[M - C₄H₉N]⁺
95[C₅H₉N₂]⁺
70[C₄H₈N]⁺
57[C₃H₇N]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

    • Apply a 90° pulse angle.

    • Collect 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

    • Employ a 30° pulse angle with proton decoupling.

    • Accumulate at least 1024 scans.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential window function and perform a Fourier transform. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal in the ¹³C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol for FT-IR Analysis:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a mixture of approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of a blank KBr pellet.

    • Place the sample pellet in the sample holder and record the spectrum.

    • Scan the sample from 4000 to 400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be baseline corrected and the absorption peaks identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Protocol for GC-MS Analysis:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Column: Use a 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Elucidation Workflow and Rationale

The following diagrams illustrate the logical workflow for the structure elucidation process and the rationale behind the spectroscopic interpretations.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Experimental workflow for the structure elucidation of the target molecule.

signaling_pathway cluster_nmr NMR Data Interpretation cluster_ir IR Data Interpretation cluster_ms MS Data Interpretation cluster_conclusion Final Structure H_NMR ¹H NMR: - Number of signals - Chemical shifts - Integration - Splitting patterns Proton_Environment Proton_Environment H_NMR->Proton_Environment Identifies proton environments C_NMR ¹³C NMR: - Number of signals - Chemical shifts - C-F coupling Carbon_Skeleton Carbon_Skeleton C_NMR->Carbon_Skeleton Reveals carbon skeleton Final_Structure Confirmed Structure of This compound Proton_Environment->Final_Structure Carbon_Skeleton->Final_Structure IR_Data FT-IR: - N-H stretches - C-H stretches - Aromatic C=C stretches - C-N and C-F stretches Functional_Groups Functional_Groups IR_Data->Functional_Groups Confirms functional groups Functional_Groups->Final_Structure MS_Data Mass Spec: - Molecular ion peak (M⁺) - Fragmentation pattern Molecular_Formula Molecular_Formula MS_Data->Molecular_Formula Determines molecular weight and formula Structural_Fragments Structural_Fragments MS_Data->Structural_Fragments Identifies structural fragments Molecular_Formula->Final_Structure Structural_Fragments->Final_Structure

Caption: Logical relationships in the spectroscopic data interpretation process.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the integration of data from multiple spectroscopic techniques. By following the detailed experimental protocols and interpreting the resulting data as outlined in this guide, researchers can confidently confirm the molecular structure of this important compound. The predictive data provided serves as a valuable reference for analytical scientists and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, a key building block in the development of various pharmaceutical compounds, including kinase inhibitors.[1] This document outlines a reliable two-step synthetic pathway, including detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic route and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves a nucleophilic aromatic substitution (SNAr) reaction between 1,2-difluoro-4-nitrobenzene and 1-methylpiperazine. The resulting intermediate, 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine, is then subjected to a reduction of the nitro group in the second step to yield the final product.

Synthesis_Pathway 1,2-difluoro-4-nitrobenzene 1,2-difluoro-4-nitrobenzene Intermediate 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine 1,2-difluoro-4-nitrobenzene->Intermediate Nucleophilic Aromatic Substitution (SNAr) 1-methylpiperazine 1-methylpiperazine 1-methylpiperazine->Intermediate Final_Product This compound Intermediate->Final_Product Nitro Group Reduction

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine

This procedure is adapted from analogous nucleophilic aromatic substitution reactions.

Materials:

  • 1,2-difluoro-4-nitrobenzene

  • 1-methylpiperazine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Ethanol (EtOH)

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 1,2-difluoro-4-nitrobenzene (1.0 eq) in an appropriate solvent such as DMF or ethanol.

  • Add 1-methylpiperazine (1.1-1.5 eq) to the solution.

  • Add a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine.

Step 2: Synthesis of this compound

This procedure is based on standard catalytic hydrogenation methods for the reduction of nitroarenes.

Materials:

  • 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a hydrogenation vessel, dissolve 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine (1.0 eq) in methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C or Raney Nickel.

  • The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature.

  • The reaction progress is monitored by TLC until the starting material is completely consumed.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Reactant and Product Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
1,2-difluoro-4-nitrobenzeneC₆H₃F₂NO₂159.09364-74-9
1-methylpiperazineC₅H₁₂N₂100.16109-01-3
1-(2-fluoro-4-nitrophenyl)-4-methylpiperazineC₁₁H₁₄FN₃O₂239.25221198-29-4
This compoundC₁₁H₁₆FN₃209.27221198-99-8

Table 2: Reaction Conditions and Expected Yields

Reaction StepKey ReagentsSolventTemperatureTypical Yield
Step 1: Nucleophilic Aromatic Substitution1-methylpiperazine, K₂CO₃ or Et₃NDMF/EtOH25-100 °C80-95%
Step 2: Nitro Group ReductionH₂, 10% Pd/C or Raney NiMeOH/EtOH25 °C>90%

Characterization Data

The structural confirmation of the final product, this compound, is typically achieved through spectroscopic methods.

Table 3: Spectroscopic Data for this compound

Spectroscopic DataObserved Peaks/Signals
¹H NMR Spectral data will show characteristic peaks for the aromatic protons, the protons on the piperazine ring, and the methyl group.[2] The integration will correspond to the number of protons.
¹³C NMR The spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the piperazine carbons, and the methyl carbon.
Mass Spec (MS) The mass spectrum will show a molecular ion peak ([M]+) corresponding to the molecular weight of the compound (m/z = 209.27). Predicted [M+H]⁺ is 210.14011.[3]
Purity Typically >98% as determined by HPLC.[4]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Nitro Reduction Reactants_1 Mix 1,2-difluoro-4-nitrobenzene, 1-methylpiperazine, and base in solvent Reaction_1 Stir and/or heat Reactants_1->Reaction_1 Workup_1 Aqueous workup and extraction Reaction_1->Workup_1 Purification_1 Column Chromatography Workup_1->Purification_1 Intermediate_Product 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine Purification_1->Intermediate_Product Reactants_2 Dissolve intermediate in solvent and add catalyst Intermediate_Product->Reactants_2 Reaction_2 Hydrogenation Reactants_2->Reaction_2 Workup_2 Filtration to remove catalyst Reaction_2->Workup_2 Purification_2 Concentration and optional purification Workup_2->Purification_2 Final_Product_Workflow This compound Purification_2->Final_Product_Workflow

References

Technical Guide: Physicochemical Properties of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is a key building block in contemporary medicinal chemistry, particularly in the development of targeted therapeutics. Its structural motifs, a fluoroaniline core coupled with a methylpiperazine moiety, are frequently incorporated into kinase inhibitors and other signaling pathway modulators. A thorough understanding of its physical and chemical characteristics is paramount for its effective utilization in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for their determination, and its application in a representative synthetic workflow.

Core Physical and Chemical Data

PropertyValueSource
CAS Number 221198-99-8[1][2][3]
Molecular Formula C₁₁H₁₆FN₃[1][2][3]
Molecular Weight 209.27 g/mol [3]
Appearance Not explicitly stated, likely a solid at room temperature
Melting Point No experimental data available
Boiling Point Predicted: 319.7 ± 42.0 °C
Solubility No quantitative experimental data available. Likely soluble in organic solvents like methanol, ethanol, and DMSO.
Predicted XlogP 1.3

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of the key physical characteristics of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

  • Measurement:

    • Thiele Tube Method: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is immersed in a high-boiling point liquid (e.g., mineral oil or silicone oil) within the Thiele tube. The side arm of the tube is gently heated, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.

    • Digital Melting Point Apparatus: The loaded capillary tube is placed in the heating block of the apparatus. The heating rate is set to a slow, controlled value (e.g., 1-2°C per minute) near the expected melting point. The temperatures at the onset and completion of melting are recorded.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. While this compound is likely a solid at room temperature, this protocol would be applicable if it were a liquid or for determining the boiling point of its solutions.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube with oil or a heating block)

  • Beaker

Procedure:

  • A small amount of the liquid sample is placed in the test tube.

  • A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer and heated in the heating bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued, and the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility of a compound is crucial for its handling, formulation, and biological testing.

Principle: "Like dissolves like." Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Spatula

  • Graduated pipettes

Procedure:

  • Qualitative Assessment: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a series of test tubes.

  • A known volume of various solvents (e.g., 1 mL of water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide) is added to each tube.

  • The tubes are agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

  • The mixture is visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble in each solvent.

  • For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined using techniques like UV-Vis spectroscopy or HPLC.

Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the aromatic protons on the fluoroaniline ring, the methylene protons of the piperazine ring, and the methyl protons of the N-methyl group. The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR Resonances for each unique carbon atom in the molecule. The carbon atoms attached to the fluorine will show a characteristic large coupling constant (¹J C-F).
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, C-N stretching, and C-F stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (209.27 g/mol ). Fragmentation patterns can provide further structural information.

Application in Synthesis: A Workflow for Kinase Inhibitor Preparation

This compound is a valuable intermediate in the synthesis of kinase inhibitors. A representative workflow for its use in the preparation of a pyrrolopyrimidine-based kinase inhibitor is outlined below.[4]

G Synthesis of a Pyrrolopyrimidine Kinase Inhibitor cluster_reactants Starting Materials cluster_reagents Reagents & Catalysts cluster_process Reaction & Workup cluster_product Final Product A This compound G Combine reactants, reagents, and catalyst in reactor A->G B (2-chloro-4-(3-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate B->G C t-Butanol (Solvent) C->G D K₂CO₃ (Base) D->G E Pd₂(dba)₃ (Palladium Catalyst) E->G F XPhos (Ligand) F->G H Heat at 85 ± 5 °C for 6 hours G->H I Cool and filter through diatomaceous earth H->I J Wash with Ethyl Acetate I->J K Concentrate the filtrate J->K L Purification by silica gel chromatography K->L M Pyrrolopyrimidine Kinase Inhibitor L->M

Synthetic workflow for a kinase inhibitor.

Experimental Workflow: Kinase Inhibitor Screening

Once a potential kinase inhibitor is synthesized using building blocks like this compound, it undergoes a rigorous screening process to evaluate its efficacy and specificity. A typical workflow is depicted below.[2][5][6][7][8]

G Kinase Inhibitor Screening Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Profiling cluster_cellular Cellular & In Vivo Evaluation cluster_lead Lead Optimization A High-Throughput Screening (HTS) (e.g., against a panel of kinases) B Identify 'Hits' with significant inhibition of the target kinase A->B C Dose-Response Assays (Determine IC₅₀ values) B->C D Selectivity Profiling (Test against a broader kinase panel) C->D E Orthogonal Assays (Confirm activity using a different method) C->E F Cell-Based Assays (Assess target engagement and cellular potency) D->F E->F G In Vivo Efficacy Studies (Animal models of disease) F->G H Pharmacokinetic & Toxicity Studies G->H I Structure-Activity Relationship (SAR) Studies H->I J Lead Candidate Selection I->J

References

An In-depth Technical Guide to the Safety and Handling of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, a compound often utilized in laboratory and research settings. The information is compiled from various safety data sheets to ensure a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

PropertyValueReference
Molecular Formula C11H16FN3[1]
CAS Number 221198-99-8[1]
Melting Point -6 °C (21 °F)
Boiling Point 184 °C (363 °F)
Density 1.022 g/cm³ at 25 °C (77 °F)
Flash Point 73 °C (163.4 °F)[2]
Autoignition Temperature >600 °C (>1112 °F)[2]
Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple routes of toxicity.

GHS Hazard Statements:

  • H227: Combustible liquid.

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction.

  • H318: Causes serious eye damage.

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H341: Suspected of causing genetic defects.

  • H351: Suspected of causing cancer.

  • H372: Causes damage to organs (Blood) through prolonged or repeated exposure.

  • H410: Very toxic to aquatic life with long lasting effects.

GHS Pictograms:

  • Health Hazard

  • Corrosion

  • Exclamation Mark

  • Environment

  • Skull and Crossbones

Signal Word: Danger

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is crucial to minimize exposure and ensure a safe working environment.

3.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear safety goggles with side protection.[3]

  • Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[3] Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]

  • Skin and Body Protection: Wear a complete suit protecting against chemicals and long-sleeved clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]

3.2. Handling Procedures

  • Work under a chemical fume hood.

  • Avoid all personal contact, including inhalation.[6]

  • Do not breathe dust, mist, vapors, or spray.[1][2]

  • Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Keep away from open flames, hot surfaces, and sources of ignition. Take precautionary measures against static discharge.

3.3. Storage Conditions

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Store locked up.[2]

  • Keep away from oxidizing agents.[2]

  • The recommended storage temperature can be found on the product label.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

4.1. First-Aid Measures

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing has stopped, apply artificial respiration. Call a physician immediately.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash with plenty of soap and water.[1] Call a physician immediately.

  • If in Eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] Immediately call an ophthalmologist.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting.[2] Immediately call a POISON CENTER or doctor.

4.2. Accidental Release Measures

  • Evacuate personnel to safe areas.[2]

  • Ensure adequate ventilation.[2]

  • Remove all sources of ignition.[2]

  • Contain and absorb the spill with inert absorbent material (e.g., sand, earth, vermiculite).[6]

  • Collect the spillage and place it in a suitable, labeled container for waste disposal.[6]

  • Do not let the product enter drains.

4.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use CO2, dry chemical, or foam to extinguish.[2] A water spray may be used to cool closed containers.[2]

  • Specific Hazards: Combustible material.[2] Vapors are heavier than air and may spread along floors, forming explosive mixtures with air on intense heating. Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[2]

  • Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[2]

Waste Disposal

Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] Contaminated packaging should be disposed of in the same manner as the product.

Diagrams

dot digraph "Handling_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label = "Preparation"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Assess_Risks" [label="Assess Risks & Review SDS"]; "Select_PPE" [label="Select Appropriate PPE"]; }

subgraph "cluster_Handling" { label = "Handling"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Work_in_Hood" [label="Work in Chemical Fume Hood"]; "Avoid_Contact" [label="Avoid Inhalation, Skin/Eye Contact"]; "Ground_Equipment" [label="Ground Equipment (Static)"]; }

subgraph "cluster_PostHandling" { label = "Post-Handling"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; "Store_Properly" [label="Store in a Cool, Dry, Ventilated Area"]; "Dispose_Waste" [label="Dispose of Waste Properly"]; "Decontaminate" [label="Decontaminate Work Area & PPE"]; }

"Assess_Risks" -> "Select_PPE" [label="1. Read Safety Data Sheet"]; "Select_PPE" -> "Work_in_Hood" [label="2. Don PPE"]; "Work_in_Hood" -> "Avoid_Contact" [label="3. Handle with Care"]; "Avoid_Contact" -> "Ground_Equipment" [label="4. Prevent Ignition"]; "Ground_Equipment" -> "Store_Properly" [label="5. After Use"]; "Store_Properly" -> "Dispose_Waste" [label="6. Clean Up"]; "Dispose_Waste" -> "Decontaminate" [label="7. Final Steps"]; } dot Caption: A workflow for the safe handling of this compound.

dot digraph "Emergency_Response_Flowchart" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=diamond, style="filled", fontname="Arial", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Exposure_Event" [label="Exposure Event Occurs"];

subgraph "cluster_Routes" { label = "Exposure Route"; style = "filled"; color = "#FFFFFF"; node [shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; "Inhalation"; "Skin_Contact" [label="Skin Contact"]; "Eye_Contact" [label="Eye Contact"]; "Ingestion"; }

subgraph "cluster_Actions" { label = "Immediate Actions"; style = "filled"; color = "#FFFFFF"; node [shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Fresh_Air" [label="Move to Fresh Air"]; "Remove_Clothing" [label="Remove Contaminated Clothing"]; "Rinse_Skin" [label="Rinse Skin with Water"]; "Rinse_Eyes" [label="Rinse Eyes with Water"]; "Rinse_Mouth" [label="Rinse Mouth"]; "Seek_Medical_Attention" [label="Seek Immediate Medical Attention", fillcolor="#FBBC05", fontcolor="#202124"]; }

"Exposure_Event" -> "Inhalation"; "Exposure_Event" -> "Skin_Contact"; "Exposure_Event" -> "Eye_Contact"; "Exposure_Event" -> "Ingestion";

"Inhalation" -> "Fresh_Air" [label="1a"]; "Skin_Contact" -> "Remove_Clothing" [label="1b"]; "Remove_Clothing" -> "Rinse_Skin" [label="2b"]; "Eye_Contact" -> "Rinse_Eyes" [label="1c"]; "Ingestion" -> "Rinse_Mouth" [label="1d"];

"Fresh_Air" -> "Seek_Medical_Attention" [label="2a"]; "Rinse_Skin" -> "Seek_Medical_Attention" [label="3b"]; "Rinse_Eyes" -> "Seek_Medical_Attention" [label="2c"]; "Rinse_Mouth" -> "Seek_Medical_Attention" [label="2d"]; } dot Caption: A flowchart for emergency response to exposure incidents.

References

literature review of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth , a key intermediate in modern medicinal chemistry.

Introduction

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative recognized as a crucial building block in the synthesis of pharmacologically active molecules.[1] Its structure, featuring a fluoro-substituted aniline ring coupled with a methylpiperazine moiety, makes it a valuable scaffold in drug discovery, particularly in the development of kinase inhibitors for oncology.[2][3] The fluorine atom can enhance metabolic stability and binding affinity, while the methylpiperazine group often improves solubility and pharmacokinetic properties. This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its use in synthetic chemistry, providing identifiers and key molecular characteristics.

PropertyValueSource
CAS Number 221198-99-8[4][5]
Molecular Formula C₁₁H₁₆FN₃[4][6]
Molecular Weight 209.27 g/mol [4][5]
InChIKey GOPUCAPKOUZKPS-UHFFFAOYSA-N[6]
Purity (Typical) ≥98%[4]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group. This common pathway is a foundational method in the synthesis of many substituted anilines used in pharmaceuticals.[7]

G cluster_start Starting Materials cluster_reaction1 Step 1 cluster_intermediate Intermediate cluster_reaction2 Step 2 cluster_final Final Product A 1,2-Difluoro-4-nitrobenzene C Nucleophilic Aromatic Substitution (SNAr) A->C B 1-Methylpiperazine B->C D 4-(2-Fluoro-4-nitrophenyl)- 1-methylpiperazine C->D Formation of intermediate E Nitro Group Reduction (e.g., Pd/C, H₂ or Fe/NH₄Cl) D->E F This compound E->F Formation of final product

Caption: Generalized synthetic workflow for this compound.

General Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical principles for SNAr reactions and nitro group reductions, similar to methods used for analogous compounds.[7][8]

  • Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)-1-methylpiperazine.

    • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in a suitable solvent such as acetonitrile or DMSO, add 1-methylpiperazine (1.1 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq).

    • Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

  • Step 2: Synthesis of this compound.

    • Dissolve the crude 4-(2-fluoro-4-nitrophenyl)-1-methylpiperazine from Step 1 in a solvent such as ethanol or methanol.

    • Add a catalyst, typically 10% Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for several hours.[3]

    • Alternatively, reduction can be achieved using iron powder and ammonium chloride in an ethanol/water mixture at reflux.[7]

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[3]

    • Concentrate the filtrate under reduced pressure to obtain the final product, this compound, which can be further purified by column chromatography if necessary.

Applications in Drug Discovery

This compound is primarily used as an intermediate in the synthesis of kinase inhibitors.[1] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Role as a Key Building Block

The aniline functional group of the title compound serves as a versatile handle for coupling reactions. In a typical application, it is reacted with a heterocyclic core structure (e.g., a pyrrolopyrimidine or pyrrolotriazine) through methods like Buchwald-Hartwig amination or nucleophilic substitution to form the final drug candidate.

G A This compound (Key Building Block) C Palladium-Catalyzed Coupling Reaction (e.g., Buchwald-Hartwig) A->C B Heterocyclic Scaffold (e.g., 2-chloro-pyrrolo[2,3-d]pyrimidine) B->C D Advanced Drug Candidate (e.g., Kinase Inhibitor) C->D Forms C-N bond

Caption: Logical workflow for the use of the title compound in drug synthesis.

Application Protocol: Synthesis of a Pyrrolopyrimidine Kinase Inhibitor

The following protocol, adapted from the literature, demonstrates the use of this compound in a large-scale industrial synthesis of a kinase inhibitor.[1]

  • Reactor Setup: A 500-L glass-lined reactor is rendered inert with nitrogen gas.

  • Charging Reagents: The reactor is charged with t-butanol (147 kg) under vacuum. Agitation is initiated, and the reactor is heated to 40 ± 5 °C.

  • Addition of Solids: The following reagents are added to the reactor:

    • (2-chloro-4-(3-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate (19.10 kg)

    • Anhydrous potassium carbonate (K₂CO₃) (32.02 kg)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.88 kg)

    • Dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine (XPhos) (0.90 kg)

    • This compound (9.70 kg)

  • Reaction: The mixture is agitated under a nitrogen atmosphere, and the coupling reaction proceeds to form the desired pyrrolopyrimidine product.

Targeting the MERTK Signaling Pathway

Derivatives of fluorinated piperazinyl/piperidinyl anilines are being developed as potent inhibitors of Mer-tyrosine-kinase (MERTK).[3][9] MERTK is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases. Its overexpression is linked to cancer cell survival, proliferation, and the suppression of anti-tumor immune responses.[3][9] Inhibiting MERTK is therefore a promising strategy in cancer therapy.

G Simplified MERTK Signaling Pathway Ligand Ligand (e.g., Gas6) MERTK MERTK Receptor Ligand->MERTK Phospho Dimerization & Autophosphorylation MERTK->Phospho Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) Phospho->Downstream Outcome Cell Survival Proliferation Immune Suppression Downstream->Outcome Inhibitor MERTK Inhibitor (Derived from Aniline Scaffold) Inhibitor->MERTK Inhibition

Caption: Role of MERTK inhibitors derived from aniline scaffolds in blocking oncogenic signaling.

While specific quantitative data for derivatives of 3-Fluoro-4-(4-methylpiperazin-1-yl )aniline is not available in the cited literature, a study on the closely related analog, 3-Fluoro-4-(1-methylpiperidin-4-yl )aniline, highlights the potential of this chemical class. The resulting hybrid molecules showed significant anticancer activity.[3] The data in the following table is for these piperidinyl-based MERTK inhibitors and serves to illustrate the therapeutic potential of this scaffold type.

Compound IDTarget Cell LineIC₅₀ (μM)
IK5 A549 (Lung Carcinoma)0.36
IK5 MCF-7 (Breast Cancer)0.42
IK5 MDA-MB-231 (Breast Cancer)0.80
(Data from a study on MERTK inhibitors derived from a structurally similar 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline scaffold)[3]

General Biological Activity

The broader class of molecules containing fluoro-phenylpiperazine moieties has been investigated for various biological activities, including antimicrobial and antifungal properties.[10][11] The synthesis of hybrid molecules incorporating this scaffold has yielded compounds with moderate to good antibacterial activity.[10] This suggests that beyond oncology, this compound could serve as a valuable starting material for developing new anti-infective agents.

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and development. Its utility is firmly established in the synthesis of targeted kinase inhibitors for cancer therapy, and its underlying scaffold shows promise in the pursuit of novel antimicrobial agents. The straightforward and scalable synthetic routes to this compound, combined with its versatile reactivity, ensure its continued importance for researchers and scientists in the pharmaceutical industry.

References

An In-depth Technical Guide to 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline: Discovery, Synthesis, and Application in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, a key building block in modern medicinal chemistry. The document details its known history, synthesis, physicochemical properties, and its significant role as a crucial intermediate in the development of targeted cancer therapies, most notably the anaplastic lymphoma kinase (ALK) inhibitor, brigatinib. Detailed experimental protocols for its synthesis are provided, along with visualizations of the synthetic workflow and the relevant biological signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

This compound (CAS No. 221198-99-8) is a substituted aniline that has emerged as a valuable scaffold in the synthesis of complex heterocyclic molecules for pharmaceutical applications.[1][2] Its unique substitution pattern, featuring a fluorine atom and a methylpiperazine moiety, imparts desirable physicochemical properties to the final drug molecules, such as enhanced metabolic stability and target binding affinity. While the specific historical details of its initial discovery are not extensively documented in dedicated publications, its prevalence in the patent literature corresponds with the rise of research into kinase inhibitors for oncology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 221198-99-8[1][2]
Molecular Formula C₁₁H₁₆FN₃[2]
Molecular Weight 209.27 g/mol [2]
Appearance Light brown to brown solid[1]
Melting Point 87-89 °C[1]
Boiling Point (Predicted) 349.5±42.0 °C[1]
Density (Predicted) 1.167±0.06 g/cm³[1]
pKa (Predicted) 7.56±0.42[1]
Storage Temperature 2–8 °C under inert gas[1]

Synthesis and Experimental Protocols

The most common and well-documented method for the synthesis of this compound involves the reduction of its nitro precursor, 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure starting from 1,2-difluoro-4-nitrobenzene.

G A 1,2-Difluoro-4-nitrobenzene C Nucleophilic Aromatic Substitution A->C B 1-Methylpiperazine B->C D 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine C->D Intermediate E Reduction (H₂/Pd/C) D->E F This compound E->F Final Product

Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine

This initial step involves a nucleophilic aromatic substitution reaction.

  • Materials:

    • 1,2-Difluoro-4-nitrobenzene

    • 1-Methylpiperazine

    • A suitable solvent (e.g., acetonitrile or N,N-dimethylformamide)

    • A non-nucleophilic base (e.g., potassium carbonate), if necessary.

  • Procedure:

    • Dissolve 1,2-difluoro-4-nitrobenzene in the chosen solvent in a round-bottom flask.

    • Add 1-methylpiperazine (typically in a slight excess) to the solution.

    • If required, add the base to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product can be isolated by quenching the reaction with water and extracting with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine.

Experimental Protocol: Synthesis of this compound

This final step involves the reduction of the nitro group.

  • Materials:

    • 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine (14.76 g, 61.70 mmol)

    • Tetrahydrofuran (THF, 80 mL)

    • Palladium on carbon (Pd/C, 10% w/w, 3.00 g)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine in tetrahydrofuran in a suitable reaction vessel.[1]

    • Add the palladium on carbon catalyst to the solution.[1]

    • Introduce hydrogen gas into the reaction mixture (this can be done using a hydrogen balloon or a hydrogenation apparatus) at room temperature.[1]

    • Stir the reaction vigorously overnight.[1]

    • Monitor the completion of the reaction by TLC.

    • Once the reaction is complete, carefully filter the mixture to remove the palladium catalyst.[1]

    • Concentrate the filtrate under reduced pressure to obtain this compound as an off-white solid.[1] (Yield: 11.99 g, 93%).

Application in Drug Discovery: Brigatinib

The most prominent application of this compound is as a key intermediate in the synthesis of brigatinib (trade name Alunbrig®), a potent and selective tyrosine kinase inhibitor.[3] Brigatinib is approved for the treatment of anaplastic lymphoma kinase (ALK)-positive metastatic non-small cell lung cancer (NSCLC).[3][4][5]

Role of the this compound Moiety in Brigatinib

The this compound fragment is incorporated into the brigatinib structure and plays a crucial role in its pharmacological profile. The aniline nitrogen serves as a key hydrogen bond donor for anchoring the inhibitor to the hinge region of the kinase domain. The fluoro-substituent can modulate the pKa of the aniline and contribute to improved metabolic stability. The N-methylpiperazine group often enhances solubility and can be involved in additional interactions within the binding pocket or with the solvent-exposed surface of the protein.

Signaling Pathway of Brigatinib

Brigatinib exerts its therapeutic effect by inhibiting the autophosphorylation of ALK and the activation of its downstream signaling proteins.[6] This blockade disrupts several key pathways involved in cell proliferation, survival, and metastasis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 ALK->STAT3 EGFR EGFR EGFR->PI3K EGFR->RAS EGFR->STAT3 IGF1R IGF-1R IGF1R->PI3K IGF1R->RAS IGF1R->STAT3 FLT3 FLT3 FLT3->PI3K FLT3->RAS FLT3->STAT3 Brigatinib Brigatinib Brigatinib->ALK Brigatinib->EGFR Brigatinib->IGF1R Brigatinib->FLT3 AKT AKT PI3K->AKT S6 S6 AKT->S6 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Metastasis Metastasis ERK->Metastasis Apoptosis Apoptosis Inhibition ERK->Apoptosis STAT3->Proliferation STAT3->Survival STAT3->Metastasis STAT3->Apoptosis S6->Proliferation S6->Survival S6->Metastasis S6->Apoptosis

Mechanism of action of brigatinib, targeting ALK and other kinases.

As illustrated in the diagram, brigatinib inhibits multiple receptor tyrosine kinases, including ALK, EGFR, IGF-1R, and FLT3.[6][7] This inhibition prevents the activation of downstream signaling cascades such as the PI3K-AKT, RAS-RAF-MEK-ERK, and STAT3 pathways.[6][8] The ultimate consequence of this pathway inhibition is a reduction in cancer cell proliferation and survival, and the induction of apoptosis.[3][8]

Conclusion

This compound is a pivotal chemical intermediate whose importance has grown with the advancements in targeted cancer therapy. While its specific "discovery" is not pinpointed to a single event, its utility is firmly established in the synthesis of potent kinase inhibitors like brigatinib. The synthetic route to this compound is well-defined and efficient. The incorporation of this aniline derivative into the final drug molecule highlights the significance of carefully designed building blocks in achieving desired pharmacological properties. This technical guide provides a foundational understanding of this compound for professionals engaged in the field of drug discovery and development.

References

In-Depth Technical Guide: 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, a key building block in modern medicinal chemistry. This document outlines its chemical identity, physicochemical properties, synthesis, and analytical methods, and discusses its significant role in the development of targeted therapeutics, particularly kinase inhibitors.

IUPAC Nomenclature and Chemical Identity

The compound with the common name this compound is systematically named This compound according to IUPAC nomenclature.

IdentifierValue
CAS Number 221198-99-8[1][2]
Molecular Formula C₁₁H₁₆FN₃[1][2]
Molecular Weight 209.27 g/mol [2]
InChI InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3[3]
SMILES CN1CCN(CC1)c2ccc(N)cc2F

Physicochemical Properties

PropertyValue
Appearance White to yellow or orange powder/crystal[4]
Melting Point 98-99 °C (for the analogous compound 3-(4-Methylpiperazin-1-yl)aniline)[4]
Boiling Point 353.1 ± 37.0 °C (Predicted for the analogous compound 3-(4-Methylpiperazin-1-yl)aniline)[4]
Solubility Soluble in Methanol[4]
Purity Typically ≥ 98%[2]

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process, which is a common strategy for the preparation of substituted anilines. The general workflow involves a nucleophilic aromatic substitution followed by a reduction.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A 1,2-Difluoro-4-nitrobenzene C 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine A->C + 1-Methylpiperazine (Base, Solvent, Heat) B 1-Methylpiperazine D 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine E This compound D->E Reduction (e.g., H₂, Pd/C)

Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous fluoro-substituted anilines.

Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine

  • To a solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) in a suitable solvent such as acetonitrile or DMSO, add 1-methylpiperazine (1.1-1.2 equivalents) and a base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

  • Dissolve the 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine (1 equivalent) obtained from the previous step in a solvent like methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus at 50 psi) at room temperature for 12-24 hours.[5]

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[5]

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization if needed.[6]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data
TechniqueData
¹H NMR Spectral data is available, confirming the presence of aromatic, piperazine, and methyl protons.[3]
¹³C NMR Spectral data is available for the confirmation of the carbon skeleton.[3]
Mass Spec. Expected [M+H]⁺ = 210.1401
Chromatographic Purity Analysis

A standard method for assessing the purity of this compound involves High-Performance Liquid Chromatography (HPLC).

Typical HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[7]
Mobile Phase A: Water with 0.1% Formic Acid or 0.05% Acetic Acid[7]B: Acetonitrile with 0.1% Formic Acid or 0.05% Acetic Acid[7]
Gradient A suitable gradient, for example, 10% to 90% B over 15 minutes.
Flow Rate 1.0 mL/min[7]
Detection UV at 254 nm
Injection Vol. 10 µL

Role in Drug Development and Signaling Pathways

This compound is a crucial intermediate in the synthesis of various pharmacologically active compounds, most notably kinase inhibitors. The fluorinated aniline moiety serves as a versatile scaffold that can be further elaborated to target the ATP-binding site of various kinases.

The general workflow for the utilization of this compound in the discovery of kinase inhibitors is depicted below.

G A This compound B Coupling with Kinase-Targeting Scaffold (e.g., pyrimidine, quinazoline) A->B C Library of Potential Kinase Inhibitors B->C D High-Throughput Screening (Kinase Activity Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Caption: Role of this compound in kinase inhibitor discovery.

This compound has been utilized in the synthesis of pyrrolopyrimidine-based kinase inhibitors.[8] These types of inhibitors are designed to block the signaling pathways that are often dysregulated in cancer, such as those involving receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular kinases (e.g., Abl, Aurora kinases). By inhibiting these kinases, the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis are disrupted, leading to an anti-tumor effect.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Classification: [1]

  • Skin Irritation: Category 2 (H315 - Causes skin irritation)

  • Eye Irritation: Category 2A (H319 - Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - May cause respiratory irritation)

Recommended Handling Procedures: [1]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, mist, or spray.

  • Wash hands thoroughly after handling.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1][9][10][11]

References

Methodological & Application

Application Notes and Protocols for 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is a key synthetic building block, particularly valued in medicinal chemistry for the development of kinase inhibitors. Its structure, featuring a fluorinated aniline ring coupled with a methylpiperazine moiety, provides a versatile scaffold for synthesizing compounds that can modulate the activity of various protein kinases. The fluorine atom can enhance metabolic stability and binding affinity, while the methylpiperazine group often improves solubility and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of targeted therapeutics.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 221198-99-8[1][2]
Molecular Formula C₁₁H₁₆FN₃[1]
Molecular Weight 209.27 g/mol [1]
Appearance Solid
Melting Point 87 - 89 °C
Purity ≥95% - 98%[1]
InChI Key GOPUCAPKOUZKPS-UHFFFAOYSA-N[3]
1H NMR Spectrum available[3]
Hazard Codes H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)

Application 1: Synthesis of Pyrrolopyrimidine-Based Kinase Inhibitors (e.g., UNC2025)

This compound is a crucial component in the synthesis of potent kinase inhibitors, such as UNC2025, a dual inhibitor of Mer and Flt3 kinases, which are implicated in various cancers.[4][5] The synthesis of UNC2025 showcases the utility of this building block in a Suzuki-Miyaura cross-coupling reaction.[4][6]

Experimental Workflow: Synthesis of UNC2025

G A 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine B Mitsunobu Reaction with mono-TBS protected cis-cyclohexane-1,4-diol A->B C Intermediate 5 B->C D SNAr Reaction with Butylamine C->D E Intermediate 6 D->E F Suzuki-Miyaura Coupling with Boronic Acid Derivative of this compound E->F G TBS Deprotection F->G H UNC2025 G->H

Caption: Synthetic workflow for UNC2025.

Experimental Protocol: Suzuki-Miyaura Coupling for UNC2025 Synthesis[5][7]

This protocol describes the key coupling step in the synthesis of UNC2025, where a derivative of this compound is introduced.

Materials:

  • Intermediate 6 (5-bromo-4-(butylamino)-7-(trans-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-7H-pyrrolo[2,3-d]pyrimidine)

  • 4-(4-Methylpiperazino)methylphenylboronic acid pinacol ester

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of Intermediate 6 (1.0 equiv) and 4-(4-methylpiperazino)methylphenylboronic acid pinacol ester (1.2 equiv) in a mixture of 1,4-dioxane and water (4:1), add K₂CO₃ (2.0 equiv).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 equiv) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

  • The final deprotection of the TBS group yields UNC2025.[4]

ParameterValueReference
Overall Yield 25%[4]
Purity >99%[7]
Targeted Signaling Pathway: Mer/Flt3

UNC2025 is a potent inhibitor of Mer and Flt3 receptor tyrosine kinases. Aberrant signaling through these pathways is a driver in several cancers, including acute myeloid leukemia (AML) and non-small cell lung cancer (NSCLC).[5][8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mer_Flt3 Mer/Flt3 Receptor PI3K PI3K Mer_Flt3->PI3K RAS RAS Mer_Flt3->RAS STAT STAT Mer_Flt3->STAT AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation UNC2025 UNC2025 UNC2025->Mer_Flt3 Inhibits

Caption: Mer/Flt3 signaling pathway inhibition.

Application 2: Synthesis of MERTK Inhibitors

A structurally related compound, 3-fluoro-4-(1-methylpiperidin-4-yl)aniline, is utilized in the synthesis of Mer Tyrosine Kinase (MERTK) inhibitors. This highlights the broader applicability of fluorinated anilines with cyclic amine substituents in kinase inhibitor discovery. The following protocol is adapted from the synthesis of a pyrrolo[2,1-f][3][6]triazine-based MERTK inhibitor.[10]

Experimental Protocol: Synthesis of a MERTK Inhibitor Intermediate[11]

This protocol details the condensation reaction to form a key intermediate.

Materials:

  • 6-Bromo-4-chloropyrrolo[1,2-f][3][6]triazine

  • 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline

  • Trifluoroacetic acid (TFA)

  • Ethanol

Procedure:

  • To a solution of 6-bromo-4-chloropyrrolo[1,2-f][3][6]triazine (1.0 equiv) in ethanol, add 3-fluoro-4-(1-methylpiperidin-4-yl)aniline (1.0 equiv).

  • Add trifluoroacetic acid (TFA) to the mixture while stirring at room temperature.

  • Heat the resulting mixture to 120 °C and stir overnight.

  • Monitor the reaction progress by TLC and LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired intermediate, 6-bromo-N-(3-fluoro-4-(1-methylpiperidin-4-yl)phenyl)pyrrolo[2,1-f][3][6]triazin-4-amine.[10]

ParameterValueReference
Yield 48%[10]

This intermediate can then be further elaborated, for example, via Suzuki coupling with various boronic acids to generate a library of MERTK inhibitors.[10]

Targeted Signaling Pathway: EGFR/HER2

While the above example targets MERTK, this class of anilines is also foundational for inhibitors of other critical cancer-related kinases like EGFR and HER2.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_HER2 EGFR/HER2 Dimer PI3K PI3K EGFR_HER2->PI3K RAS RAS EGFR_HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Cell Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation TKI Tyrosine Kinase Inhibitor TKI->EGFR_HER2 Inhibits

Caption: EGFR/HER2 signaling pathway inhibition.

Conclusion

This compound is a highly valuable building block for the synthesis of kinase inhibitors. Its utility in established synthetic methodologies such as the Suzuki-Miyaura coupling allows for the efficient construction of complex, biologically active molecules. The protocols and data presented herein provide a foundation for researchers to explore the potential of this versatile compound in the development of novel therapeutics targeting key oncogenic signaling pathways.

References

Application Notes and Protocols for 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, a key building block in the synthesis of targeted therapies, particularly kinase inhibitors. The protocols outlined below cover its application in the synthesis of a potential Mer Tyrosine Kinase (MERTK) inhibitor, followed by its characterization through in vitro kinase and cell-based assays.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValue
CAS Number 221198-99-8
Molecular Formula C₁₁H₁₆FN₃
Molecular Weight 209.27 g/mol
Appearance Solid
Purity Typically ≥98%

Application in Kinase Inhibitor Synthesis

This compound is a valuable precursor for the synthesis of various kinase inhibitors. The fluorine substituent can enhance metabolic stability and binding affinity, while the methylpiperazine group often improves solubility and can interact with the solvent-exposed regions of the kinase active site. This compound is particularly useful in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the core structures of many targeted inhibitors.

Signaling Pathway: MERTK in Cancer

Mer Tyrosine Kinase (MERTK) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] In various cancers, MERTK is aberrantly expressed and contributes to tumor cell survival, proliferation, and the suppression of the innate immune response.[1] Therefore, inhibiting MERTK is a promising strategy for cancer therapy.[1]

MERTK_Pathway Gas6 Gas6 MERTK MERTK Gas6->MERTK Binds & Activates PI3K PI3K MERTK->PI3K Phosphorylates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Inhibitor MERTK Inhibitor Inhibitor->MERTK Inhibits

Figure 1: Simplified MERTK Signaling Pathway and Point of Inhibition.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical MERTK Inhibitor

This protocol describes the synthesis of a hypothetical MERTK inhibitor, "MERTK-Inhibitor-X," using this compound and a pyrimidine core, a common scaffold for kinase inhibitors. The synthesis involves a Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • 2,4-dichloro-5-ethylpyrimidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Workflow:

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reactants Combine Reactants: - this compound - 2,4-dichloro-5-ethylpyrimidine - Pd(OAc)₂ - Xantphos - Cs₂CO₃ - 1,4-dioxane Inert_Atmosphere Establish Inert Atmosphere (N₂/Ar) Reactants->Inert_Atmosphere Heating Heat Reaction Mixture (e.g., 100 °C) Inert_Atmosphere->Heating Monitoring Monitor Progress by TLC/LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Filter and Concentrate Cooling->Filtration Chromatography Purify by Column Chromatography Filtration->Chromatography Characterization Characterize Product (NMR, MS) Chromatography->Characterization Yield & Purity

Figure 2: Workflow for the Synthesis of MERTK-Inhibitor-X.

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), 2,4-dichloro-5-ethylpyrimidine (1.1 eq), cesium carbonate (2.0 eq), Xantphos (0.1 eq), and palladium(II) acetate (0.05 eq).

  • Evacuate and backfill the flask with nitrogen or argon gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., hexanes/ethyl acetate).

  • Combine the fractions containing the desired product and concentrate to yield MERTK-Inhibitor-X.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro MERTK Kinase Assay

This protocol describes a general method to determine the in vitro inhibitory activity of the synthesized MERTK-Inhibitor-X against the MERTK enzyme.

Materials:

  • Recombinant human MERTK enzyme

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP (Adenosine triphosphate)

  • MERTK-Inhibitor-X (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of MERTK-Inhibitor-X in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant MERTK enzyme, and the peptide substrate.

  • Add the diluted MERTK-Inhibitor-X or DMSO (for the control) to the wells.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

CompoundMERTK IC₅₀ (nM)
MERTK-Inhibitor-X[Insert Value]
Staurosporine (Control)[Insert Value]
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of MERTK-Inhibitor-X on the proliferation of a cancer cell line known to overexpress MERTK (e.g., A549 lung cancer cells).[1]

Materials:

  • A549 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MERTK-Inhibitor-X (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare a serial dilution of MERTK-Inhibitor-X in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the cells for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Data Presentation:

CompoundCell LineGI₅₀ (µM)
MERTK-Inhibitor-XA549[Insert Value]
Doxorubicin (Control)A549[Insert Value]

Safety and Handling

This compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

  • Storing the compound in a tightly sealed container in a cool, dry place.

For detailed safety information, please refer to the manufacturer's SDS.

References

Application Notes and Protocols for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the efficacy and mechanisms of action of novel anticancer agents. The protocols detailed below are foundational for preclinical studies and are essential for the successful development of new cancer therapeutics.

I. Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of various novel anticancer agents, providing a comparative analysis of their potency and clinical effectiveness.

Table 1: In Vitro Cytotoxicity of Novel Kinase Inhibitors in Cancer Cell Lines

InhibitorTarget(s)Cancer Cell LineIC50 (µM)
Dasatinib BCR-ABL, SRCHCT 116 (Colon Carcinoma)0.14[1]
MCF7 (Breast Carcinoma)0.67[1]
H460 (Non-small cell lung)9.0[1]
Sorafenib Raf, VEGFR, PDGFRHCT 116 (Colon Carcinoma)18.6[1]
MCF7 (Breast Carcinoma)16.0[1]
H460 (Non-small cell lung)18.0[1]
Crenolanib PDGFRα, FLT3H1703 (Lung Cancer)~0.08[2]
Molm14 (AML)0.0013[2]
PHA-767491 Cdc7HCC1954 (Breast Cancer)0.64[3]
Colo-205 (Colon Cancer)1.3[3]
XL413 Cdc7Colo-205 (Colon Cancer)1.1[3]
HCC1954 (Breast Cancer)22.9[3]
Compound 5 Not specifiedK562 (Leukemia)3.42[4]
HL-60 (Leukemia)7.04[4]
MCF-7 (Breast Cancer)4.91[4]
HepG2 (Liver Cancer)8.84[4]

Table 2: In Vivo Tumor Growth Inhibition of Novel Anticancer Agents

AgentTarget/MechanismCancer ModelTumor Growth Inhibition (%)
NGR-Dau Conjugate 1 CD13-targeted DaunorubicinKaposi's Sarcoma Xenograft37.7[5]
NGR-Dau Conjugate 2 CD13-targeted DaunorubicinKaposi's Sarcoma Xenograft24.8[5]
Free Daunorubicin DNA IntercalationKaposi's Sarcoma Xenograft18.6[5]
Vismodegib Hedgehog Pathway InhibitorVarious Xenografts (Simulated)40[6]
5-FU Pyrimidine AnalogVarious Xenografts (Simulated)75[6]
Trastuzumab HER2 InhibitorVarious Xenografts (Simulated)73[6]
SCP NPs Phototherapy/ChemotherapyColon Cancer XenograftNot specified, but 67% cure rate reported[7]

Table 3: Clinical Efficacy of Novel Anticancer Agents (Objective Response Rate)

Drug Class/AgentTarget(s)Cancer TypeObjective Response Rate (ORR) (%)
First-line EGFR TKI EGFRNSCLC (EGFR mutation)67.8[8]
Second-line EGFR TKI EGFRNSCLC (EGFR mutation)55.6[8]
Selective RET Inhibitors RETNSCLC (platinum-pretreated)~60[9]
Thyroid Cancer70-80[9]
Cabozantinib c-MET, VEGFR2, AXL, RETNSCLC28[9]
Lenvatinib VEGFR, FGFR, PDGFR, KIT, RETNSCLC16[9]
E-3810 FGFR, VEGFRBreast Cancer (FGFR1-amplified)70 (in FGFR-positive patients)[10]
OGX-427 Hsp27Metastatic Castration-Resistant Prostate Cancer25[10]
Dapagliflozin + Paclitaxel SGLT2 + Microtubule StabilizerNot specified20

II. Key Signaling Pathways in Cancer Drug Development

Understanding the signaling pathways that drive cancer cell proliferation, survival, and metastasis is crucial for the development of targeted therapies. Below are diagrams of two of the most critical pathways frequently dysregulated in cancer.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT recruits PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK PTEN PTEN PTEN->PIP3 inhibits RAS_RAF_MEK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression GrowthFactor Growth Factor GrowthFactor->RTK MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with varying concentrations of the novel anticancer agent incubate1->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 3-4 hours add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end Apoptosis_Assay_Workflow start Start treat_cells Treat cells with the anticancer agent start->treat_cells harvest_cells Harvest cells by trypsinization or scraping treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend cells in 1X Binding Buffer wash_cells->resuspend_cells add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend_cells->add_stains incubate Incubate in the dark at room temperature add_stains->incubate analyze_flow Analyze by flow cytometry incubate->analyze_flow quantify_apoptosis Quantify viable, early apoptotic, late apoptotic, and necrotic cells analyze_flow->quantify_apoptosis end End quantify_apoptosis->end Western_Blot_Workflow start Start cell_lysis Lyse treated cells and quantify protein concentration start->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Block the membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibody against the target protein blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using a chemiluminescent substrate secondary_ab->detection analysis Analyze and quantify protein bands detection->analysis end End analysis->end

References

Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives as Selective PI3Kδ Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives as potent and selective inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme. The aberrant activation of the PI3K/Akt signaling pathway is a hallmark of various cancers, making it a critical target for therapeutic intervention. The protocols outlined below are designed to guide researchers in the synthesis of these heterocyclic compounds and their subsequent screening for inhibitory activity.

Introduction to Pyrazolo[1,5-a]pyrimidines as PI3Kδ Inhibitors

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents due to their diverse chemical properties and biological activities. Among these, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. This is attributed to its ability to form key interactions within the ATP-binding pocket of various kinases.

Recent studies have highlighted the potential of substituted pyrazolo[1,5-a]pyrimidines as highly selective inhibitors of the p110δ isoform of PI3K.[1] PI3Kδ is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell signaling. Its inhibition is a promising strategy for the treatment of certain hematological malignancies and inflammatory diseases. The synthetic route described herein allows for the generation of a library of analogs for structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity.

Data Presentation: Synthesis Yields and Biological Activity

The following table summarizes the yields for the key steps in the synthesis of a representative pyrazolo[1,5-a]pyrimidine intermediate and the in vitro inhibitory activity of a final compound against PI3K isoforms.

Step/CompoundDescriptionYield (%)
Synthesis
Intermediate 12-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol89
Intermediate 25,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine61
Intermediate 34-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine94
Biological Activity IC50 (nM)
Compound 54 PI3Kδ 2.8
PI3Kα>1000
PI3Kβ>1000
PI3Kγ>1000

Experimental Protocols

Protocol 1: Synthesis of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (Intermediate 3)

This protocol details the multi-step synthesis of a key intermediate for the generation of diverse pyrazolo[1,5-a]pyrimidine analogs.[1]

Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)

  • To a solution of sodium ethoxide, prepared by dissolving sodium (2.3 g, 100 mmol) in absolute ethanol (50 mL), add 5-amino-3-methylpyrazole (4.85 g, 50 mmol).

  • To the resulting mixture, add diethyl malonate (7.5 mL, 50 mmol).

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, pour the mixture into ice-water (100 mL) and acidify with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 1 as a white solid.

Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)

  • A mixture of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) (3.30 g, 20 mmol) in phosphorus oxychloride (20 mL) is heated at 80 °C for 5 hours.[1]

  • After cooling, the reaction mixture is carefully poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with water, and dried to give 2 .

Step 3: Synthesis of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (3)

  • To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) (2.02 g, 10 mmol) in acetone (50 mL), add potassium carbonate (1.38 g, 10 mmol) and morpholine (0.87 mL, 10 mmol).[1]

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield 3 .

Protocol 2: Suzuki Coupling for the Synthesis of Final Compounds

This protocol describes a general procedure for the Suzuki coupling of intermediate 3 with various boronic acids to generate a library of C5-arylated pyrazolo[1,5-a]pyrimidines.

  • To a degassed solution of 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (3 ) (253 mg, 1 mmol) in 1,2-dimethoxyethane (DME) (10 mL), add the desired arylboronic acid pinacol ester (1.2 mmol) and a 2M aqueous solution of sodium carbonate (1 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Reflux the reaction mixture under an inert atmosphere for 16 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Protocol 3: High-Throughput Screening for PI3Kδ Inhibitors using ADP-Glo™ Kinase Assay

This protocol provides a method for screening the synthesized compounds for their inhibitory activity against PI3Kδ using a commercially available luminescent assay.[2][3]

Materials:

  • PI3Kδ enzyme

  • Lipid substrate (e.g., PIP2:PS)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • 384-well white microplates

Procedure:

  • Compound Plating: Dispense 0.5 µL of test compounds at various concentrations (or DMSO for controls) into the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Prepare a mixture of PI3Kδ enzyme and the lipid substrate in the reaction buffer. Add 4 µL of this mixture to each well.

  • Reaction Initiation: Add 0.5 µL of ATP solution to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and initiates a luciferase-based reaction that produces light. Incubate for 30-60 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Mandatory Visualizations

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion

Caption: Simplified PI3K/Akt signaling pathway.

Drug_Discovery_Workflow Target_ID Target Identification (PI3Kδ) Synthesis Heterocycle Synthesis (Pyrazolo[1,5-a]pyrimidine) Target_ID->Synthesis HTS High-Throughput Screening (PI3K Assay) Synthesis->HTS Lead_Opt Lead Optimization (SAR) HTS->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Experimental workflow for heterocyclic drug discovery.

References

Application Notes and Protocols for Biologically Active Derivatives of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of derivatives of 3-fluoro-4-(4-methylpiperazin-1-yl)aniline, a key scaffold in the development of potent kinase inhibitors for cancer therapy. This document includes detailed synthetic protocols, quantitative biological data, and methodologies for key assays.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of targeted anticancer agents. Its structural features, including the fluorine atom for enhanced metabolic stability and binding affinity, and the methylpiperazine moiety for improved solubility and target engagement, make it an attractive starting point for the design of kinase inhibitors. Derivatives of this aniline have shown significant activity against various kinases implicated in cancer progression, such as Mer Tyrosine Kinase (MERTK), Fms-like Tyrosine Kinase 3 (FLT3), and Aurora kinases.

I. Synthesis of Biologically Active Derivatives

The primary synthetic route to biologically active derivatives involves the coupling of the this compound core with various heterocyclic scaffolds. A representative synthetic scheme for the preparation of a pyrrolo[2,1-f][1][2]triazine-based MERTK inhibitor is detailed below.

Protocol 1: Synthesis of a Pyrrolo[2,1-f][1][2][3]triazine-based MERTK Inhibitor

This protocol is adapted from the synthesis of novel hybrids based on pyrrolo[2,1-f][1][2]triazine and 1-(methylpiperidin-4-yl)aniline analogs.[3]

Step 1: Synthesis of 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline (Intermediate IH)

A similar synthetic strategy can be applied to prepare this compound. The synthesis of a related intermediate, 3-fluoro-4-(1-methylpiperidin-4-yl)aniline, involves the palladium-catalyzed reduction of a nitro group to an amine.[3]

  • A solution of 4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine (1G, 2.33 g, 7.23 mmol) in ethanol (20 mL) is stirred at room temperature.

  • 10% Pd/C (0.433 g) is added to the solution.

  • The mixture is stirred for 20 hours under a hydrogen atmosphere.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC) using a 5% MeOH:DCM mobile phase.

  • Upon completion, the reaction mixture is filtered through a celite bed and washed with ethanol (2 x 20 mL).

  • The filtrate is concentrated under reduced pressure to yield 3-fluoro-4-(1-methylpiperidin-4-yl)aniline (1H) as a solid (1.9 g, 82% yield).[3]

Step 2: Synthesis of 6-Bromo-N-(3-fluoro-4-(1-methylpiperidin-4-yl)phenyl)pyrrolo[2,1-f][1][2]triazin-4-amine (Intermediate 1I)

  • To an ethanolic solution (15 mL) of 6-bromo-4-chloropyrrolo[1,2,-f][1][2]triazine (1D, 1.0 g, 4.34 mmol), add trifluoroacetic acid (TFA, 2 mL) and 3-fluoro-4-(1-methylpiperidin-4-yl)aniline (1H, 0.902 g, 4.34 mmol) at room temperature with stirring.

  • The resulting mixture is heated overnight at 120°C.

  • Reaction progress is monitored by TLC and LCMS.[3]

Step 3: Suzuki Coupling to Yield Final Products (e.g., 1K1-1K5)

The intermediate 1I can then undergo Suzuki coupling with various boronic acids to generate a library of final compounds.

II. Biological Activity and Quantitative Data

Derivatives of the this compound scaffold have demonstrated potent anticancer activity by inhibiting key kinases. The following table summarizes the in vitro cytotoxic activity of a series of pyrrolo[2,1-f][1][2]triazine-based MERTK inhibitors.

CompoundA549 (Lung Carcinoma) IC₅₀ (µM)MCF-7 (Breast Carcinoma) IC₅₀ (µM)MDA-MB-231 (Breast Carcinoma) IC₅₀ (µM)
IK5 0.360.420.80

Data adapted from a study on novel MERTK inhibitors.[3]

III. Experimental Protocols for Biological Assays

Protocol 2: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][4][5][6]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: MERTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the inhibitory activity of compounds against MERTK.[2]

Materials:

  • Recombinant MERTK enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • Kinase Tracer 236

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare a 3X solution of the test compound in Kinase Buffer A. Prepare a 3X mixture of the MERTK enzyme and Eu-anti-tag antibody in Kinase Buffer A. Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.

  • Assay Plate Setup: Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.

  • Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Add 5 µL of the 3X tracer solution to each well to initiate the reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Fluorescence Measurement: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor® 647 acceptor.

  • Data Analysis: Calculate the percent inhibition of tracer binding and determine the IC₅₀ value for each compound.

Protocol 4: FLT3 and Aurora Kinase Inhibition Assays (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced in a kinase reaction and can be adapted for various kinases, including FLT3 and Aurora kinases.[7][8][9][10][11]

Materials:

  • Purified recombinant FLT3 or Aurora A/B kinase

  • Specific kinase substrate (e.g., Kemptide for Aurora A)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: In a well of a white plate, mix the kinase, substrate, ATP, and test compound in the Kinase Assay Buffer.

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition of kinase activity and determine the IC₅₀ value for each compound.

IV. Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language)

MERTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6/ Protein S MERTK_receptor MERTK Receptor Gas6->MERTK_receptor Ligand Binding PI3K PI3K MERTK_receptor->PI3K Activation STAT3 STAT3 MERTK_receptor->STAT3 Activation ERK ERK MERTK_receptor->ERK Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation ERK->Proliferation Inhibitor MERTK Inhibitor (Derivative) Inhibitor->MERTK_receptor Inhibition

Caption: Simplified MERTK signaling pathway and the point of inhibition.

Synthesis_Workflow start Starting Materials (e.g., 1-bromo-2-fluoro-4-nitrobenzene) intermediate1 Intermediate Synthesis (e.g., this compound) start->intermediate1 Multi-step synthesis intermediate2 Coupling with Heterocyclic Core intermediate1->intermediate2 Coupling Reaction final_product Final Derivative (e.g., MERTK Inhibitor) intermediate2->final_product Purification Bioassay_Workflow start Synthesized Derivative Library cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability kinase_inhibition Kinase Inhibition Assay (e.g., LanthaScreen) start->kinase_inhibition data_analysis Data Analysis (IC50 Determination) cell_viability->data_analysis kinase_inhibition->data_analysis lead_compound Lead Compound Identification data_analysis->lead_compound

References

Application Notes & Protocols for (S)-3-(Boc-amino)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Publication ID: ANP-2025-001 Topic: Use of (S)-3-(Boc-amino)piperidine as a Pharmaceutical Intermediate in the Manufacturing of Sitagliptin. Audience: Researchers, scientists, and drug development professionals.

Application Notes

(S)-3-(tert-butoxycarbonylamino)piperidine, hereafter referred to as (S)-3-(Boc-amino)piperidine, is a critical chiral intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its primary application is in the manufacturing of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[1]

The piperidine ring and the stereochemically defined amine group are essential structural motifs for the biological activity of drugs like Sitagliptin. The Boc (tert-butoxycarbonyl) protecting group provides stability to the amine and allows for controlled, selective reactions during the API synthesis, preventing unwanted side reactions and ensuring high yields of the final product.[1] The high purity and specific chirality of this intermediate are paramount for the efficacy and safety of the resulting drug.

Sitagliptin works by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By blocking DPP-4, Sitagliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon secretion, thereby improving glycemic control.[3][4][5]

The synthesis of Sitagliptin from (S)-3-(Boc-amino)piperidine typically involves a key reductive amination step with a ketone precursor. This note provides a generalized protocol for this crucial transformation, which is a cornerstone of modern Sitagliptin manufacturing processes.

Data Presentation

The following table summarizes representative quantitative data for the key synthetic steps in a modern, efficient synthesis of Sitagliptin, highlighting the conversion of the intermediate to the final API.

Reaction Step Key Reagents & Intermediate Reaction Conditions Yield (%) Purity / Enantiomeric Excess (ee) Reference
Enamine Formation 2,4,5-Trifluorophenylacetic acid, Meldrum's acid, Trimethyl orthoacetateToluene, >90°C~95%>99% Purity[6]
Amine Coupling Enamine Intermediate, (S)-3-(Boc-amino)piperidine HCl, NaBH(OAc)₃Dichloromethane (DCM), Acetic Acid, Room Temp.Not isolatedIntermediate step[7]
Asymmetric Hydrogenation β-ketoamide precursor, Rh(I)/tBu JOSIPHOS catalystMethanol (MeOH), 100 psig H₂, 50°C~98%>99.9% ee (after crystallization)[6][8]
Final Salt Formation Sitagliptin free base, Phosphoric acidIsopropanol/Water>95%>99.9% Purity[9]
Overall Process Yield From Trifluorophenylacetic acidThree-step, one-pot processup to 82%>99.6% Purity[6][10]

Experimental Protocols

Protocol: Synthesis of Boc-Protected Sitagliptin via Reductive Amination

This protocol describes the coupling of (S)-3-(Boc-amino)piperidine with the ketone precursor, 2,4,5-trifluoro-β-oxobenzenebutanoic acid derivative, via reductive amination to form Boc-protected Sitagliptin. This is a crucial step that builds the core structure of the final drug.

Materials:

  • (S)-3-(Boc-amino)piperidine (1.0 eq)

  • Ketone Precursor (e.g., Methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate) (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (AcOH) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the Ketone Precursor (1.1 eq) and anhydrous Dichloromethane (DCM). Stir until fully dissolved.

  • Add (S)-3-(Boc-amino)piperidine (1.0 eq) to the solution, followed by Acetic Acid (2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions over 30 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude Boc-protected Sitagliptin.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to achieve high purity.

Note: This is a representative protocol. Specific conditions such as solvent, temperature, and reaction time may vary based on the exact substrates and scale of the reaction.

Mandatory Visualization

Diagrams (Graphviz DOT Language)

G cluster_reactants Starting Materials cluster_process Synthetic Process cluster_product Final Product A 2,4,5-Trifluorophenyl- acetic Acid C Step 1: Enamine Formation (Coupling with Meldrum's Acid) A->C B (S)-3-(Boc-amino)piperidine D Step 2: Reductive Amination (Coupling with Intermediate B) B->D C->D β-Ketoester Intermediate E Step 3: Asymmetric Hydrogenation (Chiral Induction) D->E Enamine Intermediate F Sitagliptin API E->F

Caption: High-level workflow for the synthesis of Sitagliptin.

G sitagliptin_node Sitagliptin dpp4_node DPP-4 Enzyme sitagliptin_node->dpp4_node Inhibits incretins_node Active Incretins (GLP-1, GIP) dpp4_node->incretins_node Degrades pancreas_node Pancreas incretins_node->pancreas_node Stimulates insulin_node ↑ Insulin Secretion (Glucose-Dependent) pancreas_node->insulin_node Leads to glucagon_node ↓ Glucagon Secretion pancreas_node->glucagon_node Leads to glucose_node ↓ Blood Glucose insulin_node->glucose_node glucagon_node->glucose_node

Caption: Mechanism of action signaling pathway for Sitagliptin.

References

Application Notes and Protocols for 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is a key building block in the synthesis of various substituted aniline derivatives, which are pivotal in the development of targeted therapeutics.[1] Its structural features, including the fluorine atom and the methylpiperazine moiety, are often incorporated into kinase inhibitors to enhance potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent kinase inhibitors, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Application: Synthesis of Pyrrolo[2,1-f][1][2][3]triazine-Based MERTK Inhibitors

One of the prominent applications of aniline derivatives structurally similar to this compound is in the synthesis of Mer Tyrosine Kinase (MERTK) inhibitors. MERTK, a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, is a promising target in oncology due to its role in cancer cell survival and proliferation.[2] The following protocols are based on established synthetic routes for creating MERTK inhibitors and can be adapted for this compound.

MERTK Signaling Pathway

MERTK activation triggers multiple pro-oncogenic signaling pathways, including PI3K/AKT and MAPK/ERK, which promote cell survival, proliferation, and migration while inhibiting apoptosis.[1][3] Small molecule inhibitors targeting the ATP-binding site of the MERTK kinase domain can block these downstream signaling events.

MERTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand MERTK_Receptor MERTK Receptor Ligand->MERTK_Receptor Binding Dimerization Dimerization MERTK_Receptor->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Activation PI3K PI3K Autophosphorylation->PI3K MAPK_ERK MAPK_ERK Autophosphorylation->MAPK_ERK AKT AKT PI3K->AKT Downstream_Effects Cell Survival Cell Proliferation Anti-apoptosis Migration AKT->Downstream_Effects MAPK_ERK->Downstream_Effects Inhibitor MERTK Inhibitor (e.g., Synthesized Compound) Inhibitor->Autophosphorylation Inhibition

Caption: MERTK signaling pathway and point of inhibition.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of Pyrrolopyrimidine Kinase Inhibitors

This protocol describes a palladium-catalyzed cross-coupling reaction between this compound and a chlorinated pyrrolopyrimidine core, a common step in the synthesis of various kinase inhibitors.[1]

Reaction Scheme:

Materials:

ReagentMolecular WeightMolar Eq.
(2-chloro-4-(3-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate445.84 g/mol 1.0
This compound209.27 g/mol 1.1
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.72 g/mol 0.02
Dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine (XPhos)476.67 g/mol 0.04
Anhydrous Potassium Carbonate (K₂CO₃)138.21 g/mol 5.0
tert-Butanol-Solvent

Procedure:

  • To a dry reaction vessel, add (2-chloro-4-(3-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate (1.0 eq), this compound (1.1 eq), anhydrous potassium carbonate (5.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous tert-butanol as the solvent.

  • Heat the reaction mixture to 85 ± 5 °C and stir for 6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to 60 ± 5 °C and filter through a pad of celite.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

Protocol 2: Synthesis of a 6-Bromo-N-(3-fluoro-4-(substituted-phenyl))pyrrolo[2,1-f][1][2][3]triazin-4-amine Intermediate

This protocol outlines the synthesis of a key intermediate for MERTK inhibitors, demonstrating a nucleophilic aromatic substitution reaction.[2] While the original literature uses a piperidinyl aniline, this protocol is directly adaptable for this compound.

Reaction Workflow:

experimental_workflow Start Starting Materials: - 6-bromo-4-chloropyrrolo[1,2-f][1,2,4]triazine - this compound - TFA, Ethanol Reaction Condensation Reaction: - Stir at room temperature - Heat at 120°C overnight Start->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Work-up: - Cool to room temperature - Concentrate solvent - Purify by column chromatography Monitoring->Workup Reaction Complete Product Final Product: 6-Bromo-N-(3-fluoro-4-(4-methylpiperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine Workup->Product

Caption: Experimental workflow for intermediate synthesis.

Materials:

ReagentMolecular WeightMolar Eq.
6-bromo-4-chloropyrrolo[1,2-f][1][3][4]triazine233.46 g/mol 1.0
This compound209.27 g/mol 1.0
Trifluoroacetic acid (TFA)114.02 g/mol catalytic
Ethanol-Solvent

Procedure:

  • In a round-bottom flask, dissolve 6-bromo-4-chloropyrrolo[1,2-f][1][3][4]triazine (1.0 eq) in ethanol.

  • Add this compound (1.0 eq) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (TFA).

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to 120 °C and stir overnight.

  • Monitor the reaction progress by TLC and LC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired intermediate.

Quantitative Data

The following table summarizes the reported yields for the synthesis of a key intermediate and final products in the development of MERTK inhibitors, which can be expected to be similar when using this compound.[2]

StepReaction TypeYield (%)
Synthesis of 4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridineSuzuki Coupling91
Reduction of nitro group to form 3-fluoro-4-(1-methylpiperidin-4-yl)anilinePalladium-catalyzed Hydrogenation82
Condensation of 6-bromo-4-chloropyrrolo[1,2-f][1][3][4]triazine with aniline derivative to form 6-bromo-N-(3-fluoro-4-(1-methylpiperidin-4-yl)phenyl)pyrrolo[2,1-f][1][3][4]triazin-4-amineNucleophilic Aromatic Substitution48
Suzuki coupling of the bromo-intermediate with various boronic acidsSuzuki Coupling55-75

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex heterocyclic molecules, particularly kinase inhibitors. The provided protocols for Buchwald-Hartwig amination and nucleophilic aromatic substitution serve as a foundation for researchers to develop novel therapeutics. The adaptability of these methods allows for the creation of diverse compound libraries for structure-activity relationship studies, ultimately aiding in the discovery of new and effective drugs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The most common impurities originate from the typical two-step synthesis involving the nucleophilic aromatic substitution of a difluoronitrobenzene with N-methylpiperazine, followed by nitro group reduction. Potential impurities include:

  • Unreacted Starting Materials: 1,2-difluoro-4-nitrobenzene and N-methylpiperazine.

  • Nitro Intermediate: 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine.

  • Isomeric Impurities: Positional isomers may arise if the starting materials are not pure.

  • By-products from Reduction: Incomplete reduction can lead to the presence of corresponding nitroso or hydroxylamine compounds. Over-reduction is also a possibility depending on the reducing agent.

  • Solvent Residues: Residual solvents from the reaction and work-up steps.

Q2: My purified this compound is discolored (e.g., yellow or brown). How can I remove the color?

A2: Discoloration is often due to trace impurities, such as oxidized species or residual nitro-aromatic compounds. Here are a few strategies:

  • Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated carbon to the solution. The carbon will adsorb colored impurities. Perform a hot filtration to remove the activated carbon before allowing the solution to cool and crystallize.

  • Column Chromatography: If recrystallization alone is insufficient, column chromatography is highly effective at separating colored impurities.

  • Acid Wash: Dissolving the product in an organic solvent and washing with a dilute acid solution can help remove basic colored impurities. The product, being basic, will move to the aqueous layer, which can then be separated, basified, and re-extracted.

Q3: I am seeing significant product loss during purification. What are the likely causes and how can I minimize it?

A3: Product loss can occur at several stages. Here are common causes and solutions:

  • During Aqueous Washes: As an amine, your product has some water solubility, which can be exacerbated at certain pH values. To minimize loss, use brine (saturated NaCl solution) for the final aqueous washes to decrease the solubility of your organic product in the aqueous layer.

  • In Recrystallization: Using too much solvent for recrystallization is a common cause of low yield. Use the minimum amount of hot solvent necessary to fully dissolve your product. Ensure the solution is thoroughly cooled to maximize crystal formation before filtration.

  • Adsorption on Silica Gel: Aromatic amines can sometimes strongly adhere to the acidic silica gel during column chromatography. This can be mitigated by adding a small percentage (0.5-1%) of a basic modifier like triethylamine to your eluent.

Troubleshooting Guides

Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Spots on TLC Inappropriate solvent system (polarity too high or too low).Test a range of solvent systems with varying polarities (e.g., different ratios of hexane and ethyl acetate). Aim for an Rf value of 0.2-0.4 for the product.
Product is not Eluting from the Column The eluent is not polar enough. The compound is strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent. Add a small amount of a more polar solvent like methanol to your eluent system. Add a basic modifier like triethylamine (0.5-1%) to the eluent to reduce interaction with the acidic silica gel.
Streak or Tailing of the Product Spot The compound is interacting too strongly with the stationary phase. The sample is overloaded on the column.Add a basic modifier (e.g., 0.5-1% triethylamine) to the eluent. Ensure the sample is loaded onto the column in a concentrated band and that the amount of sample is appropriate for the column size.
Cracks Appearing in the Silica Gel Bed The column has run dry. The packing of the column was not uniform.Always keep the solvent level above the top of the silica gel. Ensure the silica gel is packed uniformly as a slurry and is not allowed to dry out.
Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
Product "Oils Out" Instead of Crystallizing The solution is supersaturated, or the melting point of the solute is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Try a different solvent system with a lower boiling point.
No Crystals Form Upon Cooling The solution is not saturated (too much solvent was used). The solution is too clean (no nucleation sites).Boil off some of the solvent to increase the concentration and allow it to cool again. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of the pure compound.
Low Recovery of Crystals Too much solvent was used for recrystallization. The solution was not cooled sufficiently. The crystals are too soluble in the washing solvent.Use the minimum amount of hot solvent to dissolve the product. Cool the solution in an ice bath for at least 30 minutes before filtering. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are still Impure after Recrystallization The chosen solvent is not effective at leaving impurities in the solution. The solution was cooled too quickly, trapping impurities.Perform a second recrystallization with a different solvent system. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general method for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Chromatography column

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Eluent Selection: Perform thin-layer chromatography (TLC) to determine the optimal eluent system. A good starting point is a mixture of hexane and ethyl acetate. Test various ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate). To prevent peak tailing, add 0.5-1% triethylamine to the eluent. The ideal eluent system will give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, create a dry-load by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the determined solvent system. If a gradient elution is necessary, start with a less polar mixture and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization/Precipitation

This protocol is based on a procedure used for a downstream product of this compound and is a good starting point for its purification.

Materials:

  • Crude this compound

  • Ethanol

  • Heptane

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Büchner funnel and vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring until the solid is completely dissolved.

  • Precipitation: While the ethanol solution is still warm, slowly add heptane dropwise with continuous swirling. Continue adding heptane until the solution becomes cloudy, indicating the onset of precipitation.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold heptane. Allow the solid to dry on the filter under vacuum. For final drying, the product can be placed in a desiccator.

Quantitative Data

The following table provides typical data for the purification of aromatic amines. The actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)
Column Chromatography 80-90%>98%70-85%
Recrystallization 90-95%>99%80-95%
Acid-Base Extraction 70-85%95-98%60-80%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials: 1,2-difluoro-4-nitrobenzene N-methylpiperazine reaction1 Nucleophilic Aromatic Substitution start->reaction1 intermediate Intermediate: 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine reaction1->intermediate reaction2 Nitro Group Reduction intermediate->reaction2 crude_product Crude Product: This compound reaction2->crude_product purification_choice Choose Purification Method crude_product->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Complex Mixture recrystallization Recrystallization purification_choice->recrystallization High Initial Purity acid_base Acid-Base Extraction purification_choice->acid_base To Remove Non-Basic Impurities pure_product Pure Product column_chrom->pure_product recrystallization->pure_product acid_base->pure_product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_recrystallization start Problem with Recrystallization oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent Re-heat, add more solvent, cool slowly. oiling_out->reheat_add_solvent Yes low_yield Low Yield? no_crystals->low_yield No concentrate_solution Boil off some solvent. no_crystals->concentrate_solution Yes check_solvent_volume Used too much solvent? low_yield->check_solvent_volume Yes change_solvent Try a lower boiling point solvent. reheat_add_solvent->change_solvent scratch_flask Scratch inside of flask. concentrate_solution->scratch_flask add_seed Add a seed crystal. scratch_flask->add_seed reduce_solvent Use minimum hot solvent next time. check_solvent_volume->reduce_solvent Yes check_cooling Cooled sufficiently? check_solvent_volume->check_cooling No cool_longer Cool in ice bath for >30 min. check_cooling->cool_longer No

Caption: A troubleshooting decision tree for common issues encountered during the recrystallization of this compound.

Technical Support Center: Synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially applicable method is a two-step synthesis. The first step involves a nucleophilic aromatic substitution (SNAr) reaction between 1,2-difluoro-4-nitrobenzene and 1-methylpiperazine. This is followed by the reduction of the nitro group in the resulting intermediate, 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine, to yield the final aniline product.

Q2: What are the primary side products I should be aware of during the SNAr reaction?

A2: The main potential side products in the first step are a regioisomer and a disubstitution product. The regioisomer, 2-fluoro-5-(4-methylpiperazin-1-yl)nitrobenzene, can form if the starting material is 1,3-difluoro-4-nitrobenzene, or through undesired reaction pathways with 1,2-difluoro-4-nitrobenzene, although the latter is less favored due to electronic effects.[1] The disubstitution product, 1,2-bis(4-methylpiperazin-1-yl)-4-nitrobenzene, can arise if an excess of 1-methylpiperazine is used or under prolonged reaction times.

Q3: What side products can form during the nitro group reduction step?

A3: The reduction of the nitro intermediate can lead to several impurities. Incomplete reduction can result in the formation of nitroso or hydroxylamine intermediates. These reactive species can further react, particularly under certain conditions, to form dimeric azo or azoxy compounds.[2][3] Another significant side product can be the dehalogenated compound, 4-(4-methylpiperazin-1-yl)aniline, where the fluorine atom is lost. This is particularly a concern when using certain catalytic hydrogenation conditions, such as palladium on carbon (Pd/C).[4][5]

Q4: How can I minimize the formation of the dehalogenated side product?

A4: To minimize dehalogenation during catalytic hydrogenation, several strategies can be employed. Using a different catalyst, such as platinum on carbon (Pt/C) or Raney nickel, can be effective.[6] Performing the hydrogenation in an acidic medium has also been shown to inhibit dehalogenation of fluorinated and chlorinated nitroaromatic compounds.[4] Careful control of reaction temperature and hydrogen pressure is also crucial.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and provides actionable steps for resolution.

Observed Issue Potential Cause(s) Recommended Action(s)
Presence of an unexpected isomer in the final product. Formation of the regioisomeric product, 2-Fluoro-5-(4-methylpiperazin-1-yl)aniline.- Confirm the identity of the starting difluoronitrobenzene isomer. Use 1,2-difluoro-4-nitrobenzene for the desired product. - Optimize the SNAr reaction conditions (temperature, solvent) to favor the desired regioselectivity. Lower temperatures generally improve selectivity. - Utilize HPLC with a suitable column (e.g., C18) to separate the isomers for analytical quantification and potentially for purification.
A high molecular weight impurity is detected by MS. Formation of the disubstitution product, 1,2-bis(4-methylpiperazin-1-yl)-4-nitrobenzene, during the SNAr step.- Use a stoichiometric amount or a slight excess of 1-methylpiperazine relative to the difluoronitrobenzene. - Monitor the reaction progress by TLC or HPLC and stop the reaction upon complete consumption of the starting material to avoid over-reaction.
The final product is colored (e.g., yellow, orange, or red). Presence of residual nitro intermediate or formation of azo/azoxy side products.- Ensure the nitro group reduction goes to completion by monitoring with TLC or HPLC. If necessary, extend the reaction time or add more reducing agent. - For catalytic hydrogenation, ensure the catalyst is active. - If azo/azoxy compounds are present, they can often be removed by column chromatography or recrystallization.
Mass spectrometry shows a peak corresponding to the loss of a fluorine atom. Dehalogenation has occurred during the nitro reduction step.- Switch from a Pd/C catalyst to Pt/C or Raney Nickel for the catalytic hydrogenation. - Conduct the hydrogenation in the presence of a small amount of acid (e.g., HCl in the solvent).[4] - Consider alternative reduction methods such as using iron powder in acidic medium (e.g., Fe/NH4Cl or Fe/HCl), which are less prone to causing dehalogenation.
Multiple unexpected peaks are observed in the HPLC chromatogram. This could be due to a combination of the issues above, or decomposition of the product.- Analyze the crude reaction mixture by LC-MS to identify the molecular weights of the impurities. - Systematically investigate each reaction step to pinpoint the source of impurity formation. - Purify the final product using column chromatography or recrystallization.

Data Presentation

Table 1: Potential Side Products and Their Characteristics

Side Product Name Molecular Formula Molecular Weight ( g/mol ) Formation Step Identification Notes
2-Fluoro-5-(4-methylpiperazin-1-yl)anilineC11H16FN3209.27SNAr & ReductionIsomer of the final product. Will have a different retention time in HPLC and distinct NMR shifts.
1,2-bis(4-methylpiperazin-1-yl)-4-nitrobenzeneC16H24N4O2320.40SNArHigh molecular weight impurity.
3-Fluoro-4-(4-methylpiperazin-1-yl)phenylhydroxylamineC11H16FN3O225.27Incomplete ReductionIntermediate in the reduction. May be unstable.
Azo-dimerC22H28F2N6414.50ReductionColored impurity with a high molecular weight.
Azoxy-dimerC22H28F2N6O430.50ReductionColored impurity with a high molecular weight.
4-(4-Methylpiperazin-1-yl)anilineC11H17N3191.27ReductionProduct of dehalogenation. Lower molecular weight than the desired product.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine (SNAr Reaction)

  • To a solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add potassium carbonate (2-3 equivalents) as a base.

  • To this suspension, add 1-methylpiperazine (1-1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound (Nitro Group Reduction)

Method A: Catalytic Hydrogenation

  • Dissolve 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine (1 equivalent) in a solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10% Pt/C or Raney nickel).

  • Pressurize the reaction vessel with hydrogen gas (typically 50 psi).

  • Stir the reaction mixture at room temperature until the starting material is completely consumed (monitor by TLC or HPLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Method B: Metal-Acid Reduction

  • In a reaction vessel, suspend iron powder (3-5 equivalents) in a mixture of ethanol and water.

  • Add a small amount of ammonium chloride or hydrochloric acid to acidify the mixture.

  • Heat the mixture to reflux and then add a solution of 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine (1 equivalent) in ethanol dropwise.

  • Maintain the reaction at reflux until the starting material is consumed.

  • Cool the reaction mixture, make it basic with an aqueous solution of sodium carbonate, and filter through celite.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the product.

Protocol 3: HPLC Analysis of Reaction Mixture

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Gradient Program: A typical gradient might be 10-90% Solvent B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

Mandatory Visualization

Synthesis_Pathway_and_Side_Products cluster_reactants Starting Materials cluster_snar_side_products SNAr Side Products cluster_reduction_side_products Reduction Side Products 1,2-Difluoro-4-nitrobenzene 1,2-Difluoro-4-nitrobenzene SNAr_Reaction SNAr_Reaction 1,2-Difluoro-4-nitrobenzene->SNAr_Reaction 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->SNAr_Reaction Nitro_Intermediate Nitro_Intermediate SNAr_Reaction->Nitro_Intermediate Regioisomer_Nitro Regioisomeric Nitro Intermediate SNAr_Reaction->Regioisomer_Nitro Minor Disubstitution_Product Disubstitution Product SNAr_Reaction->Disubstitution_Product Excess Piperazine Reduction_Reaction Reduction_Reaction Nitro_Intermediate->Reduction_Reaction Final_Product Final_Product Reduction_Reaction->Final_Product Incomplete_Reduction Incomplete Reduction (Nitroso, Hydroxylamine) Reduction_Reaction->Incomplete_Reduction Dehalogenation Dehalogenated Product Reduction_Reaction->Dehalogenation e.g., Pd/C Azo_Azoxy Azo/Azoxy Dimers Incomplete_Reduction->Azo_Azoxy

Caption: Synthetic pathway and potential side products.

Troubleshooting_Workflow Start Start Analyze Analyze Start->Analyze Isomer Isomer Analyze->Isomer High_MW High MW Impurity? Dehalogenated Dehalogenated Impurity? High_MW->Dehalogenated No Check_Stoichiometry Adjust Piperazine Stoichiometry and Reaction Time High_MW->Check_Stoichiometry Yes Colored Colored Impurity? Dehalogenated->Colored No Change_Catalyst Change Reduction Catalyst (e.g., to Pt/C or Fe/Acid) Dehalogenated->Change_Catalyst Yes Optimize_Reduction Ensure Complete Reduction and Purify Colored->Optimize_Reduction Yes Purify Purify Final Product (Chromatography/Recrystallization) Colored->Purify No Isomer->High_MW No Check_SM Check_SM Isomer->Check_SM Yes

Caption: Troubleshooting workflow for impurity identification.

References

optimizing reaction conditions for 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline.

Troubleshooting Guide

Issue 1: Low Yield of 4-(2-Fluoro-4-nitrophenyl)-1-methylpiperazine (Intermediate)

Possible Causes & Solutions

Possible Cause Recommended Action
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Temperature: Gradually increase the reaction temperature in 5-10°C increments, ensuring it does not exceed the decomposition temperature of reactants or products. A typical range for this nucleophilic aromatic substitution is 80-120°C.
Suboptimal Solvent The choice of solvent is critical. Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are generally effective. Consider screening different solvents to find the optimal one for your specific conditions.
Base Inefficiency An inorganic base like potassium carbonate (K₂CO₃) or a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HF byproduct. Ensure the base is anhydrous and used in sufficient molar excess (typically 1.5-2.0 equivalents).
Side Product Formation (Disubstitution) To minimize the formation of the disubstituted product, use a controlled stoichiometry of 1-methylpiperazine (typically 1.0-1.2 equivalents). Adding the 1-methylpiperazine dropwise to the reaction mixture can also help.
Issue 2: Incomplete Reduction of the Nitro Group

Possible Causes & Solutions

Possible Cause Recommended Action
Inactive or Poisoned Catalyst - Catalyst Quality: Use a fresh batch of catalyst (e.g., Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel). Ensure proper storage to prevent deactivation.- Catalyst Loading: Increase the catalyst loading in small increments (e.g., from 5 mol% to 10 mol%).- Purity of Materials: Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst. Purify the intermediate if necessary.
Insufficient Hydrogen Pressure For catalytic hydrogenation, ensure the hydrogen pressure is within the recommended range for your specific catalyst and substrate. If using a balloon, ensure it is adequately filled and that there are no leaks in the system. For reactions in a pressure vessel, a typical range is 50-100 psi.
Poor Mixing In a heterogeneous catalytic reaction, vigorous stirring is essential to ensure proper contact between the substrate, catalyst, and hydrogen.
Suboptimal Reaction Conditions (for metal/acid reduction) When using reducing agents like iron powder in acidic medium (e.g., Fe/NH₄Cl or Fe/HCl), ensure the reaction is sufficiently heated (typically 70-100°C) and that the metal powder is of fine grade for maximum surface area.
Issue 3: Product Purification Challenges

Possible Causes & Solutions

Possible Cause Recommended Action
Difficulty in Removing Unreacted Starting Material - Column Chromatography: Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary.- Recrystallization: If the product is a solid, select a suitable solvent or solvent mixture for recrystallization where the product has high solubility at elevated temperatures and low solubility at room temperature.
Presence of Side-Products Identify the structure of the major side-products using techniques like NMR or LC-MS to understand their origin and adjust the reaction conditions accordingly to minimize their formation.
Product Loss During Workup - Extraction: Perform multiple extractions with a suitable organic solvent. Adjust the pH of the aqueous layer to ensure the aniline product is in its free base form for efficient extraction into the organic phase.- Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation to prevent the presence of water in the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic pathway involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 1,2-difluoro-4-nitrobenzene with 1-methylpiperazine to form 4-(2-fluoro-4-nitrophenyl)-1-methylpiperazine. This reaction is typically carried out in a polar aprotic solvent with a base.

  • Nitro Group Reduction: The nitro group of the intermediate is then reduced to an amine to yield the final product. Common methods for this reduction include catalytic hydrogenation (e.g., H₂/Pd/C) or using a metal in an acidic medium (e.g., Fe/NH₄Cl).[1]

Q2: What are the critical parameters to control during the nucleophilic aromatic substitution step?

A2: The key parameters are temperature, reaction time, and the choice of base and solvent. The temperature needs to be high enough to drive the reaction but not so high as to cause decomposition. The base is crucial for neutralizing the hydrofluoric acid byproduct, and a polar aprotic solvent is generally required to facilitate the reaction.

Q3: What are the common side reactions during the synthesis?

A3: Potential side reactions include:

  • Disubstitution: Reaction of a second molecule of 1-methylpiperazine with the product of the first substitution, leading to a disubstituted nitrobenzene derivative.

  • Incomplete Reduction: The reduction of the nitro group may stop at intermediate stages, forming nitroso or hydroxylamine species.

  • Dehalogenation: During catalytic hydrogenation, the fluorine atom can sometimes be replaced by a hydrogen atom, although this is less common for fluorine compared to chlorine or bromine.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction progress. Staining with a UV lamp can visualize the aromatic compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)-1-methylpiperazine

Materials:

  • 1,2-Difluoro-4-nitrobenzene

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,2-difluoro-4-nitrobenzene (1.0 eq.) and potassium carbonate (1.5 eq.).

  • Add anhydrous DMF to the flask.

  • Slowly add 1-methylpiperazine (1.1 eq.) to the reaction mixture.

  • Heat the mixture to 85-90°C and stir vigorously.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product, which can be purified by column chromatography or used directly in the next step.

Protocol 2: Synthesis of this compound

Materials:

  • 4-(2-Fluoro-4-nitrophenyl)-1-methylpiperazine

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • In a flask suitable for hydrogenation, dissolve 4-(2-fluoro-4-nitrophenyl)-1-methylpiperazine (1.0 eq.) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 wt% of the starting material) to the solution.

  • Securely attach a hydrogen-filled balloon to the flask or place the flask in a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization if necessary.

Visualizations

experimental_workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction start1 1,2-Difluoro-4-nitrobenzene + 1-Methylpiperazine + K₂CO₃ in DMF react1 Heat to 85-90°C start1->react1 workup1 Aqueous Workup & Extraction react1->workup1 intermediate 4-(2-Fluoro-4-nitrophenyl) -1-methylpiperazine workup1->intermediate start2 Intermediate in Methanol + Pd/C intermediate->start2 react2 Hydrogenation (H₂ balloon) start2->react2 workup2 Filtration (remove Pd/C) & Solvent Evaporation react2->workup2 product This compound workup2->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions1 Step 1 Troubleshooting cluster_solutions2 Step 2 Troubleshooting start Low Product Yield check_step1 Analyze Step 1 Intermediate start->check_step1 check_step2 Analyze Final Product start->check_step2 incomplete_reaction Incomplete Reaction? - Increase Time/Temp - Check Base/Solvent check_step1->incomplete_reaction Low Intermediate Yield side_products1 Side Products? - Adjust Stoichiometry check_step1->side_products1 Impure Intermediate incomplete_reduction Incomplete Reduction? - Check Catalyst Activity - Increase H₂ Pressure check_step2->incomplete_reduction Unreacted Intermediate Present purification_issues Purification Issues? - Optimize Chromatography - Recrystallize check_step2->purification_issues Multiple Impurities

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is often prepared via a Buchwald-Hartwig amination reaction.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalystEnsure the palladium catalyst and phosphine ligand are handled under an inert atmosphere to prevent deactivation. Use freshly opened or properly stored reagents.
Incorrect solventThe choice of solvent is crucial. Toluene or 1,4-dioxane are commonly used. Ensure the solvent is anhydrous.
Inappropriate baseA strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are effective choices. Ensure the base is not quenched by moisture.
Low reaction temperatureThe reaction typically requires heating. Optimize the temperature, usually between 80-110 °C.
Incomplete Reaction Insufficient reaction timeMonitor the reaction progress using techniques like TLC, LC-MS, or GC-MS. Reactions can take from 2 to 24 hours.
Catalyst poisoningStarting materials or solvent may contain impurities that poison the catalyst. Purify starting materials if necessary.
Formation of Side Products Hydrodehalogenation of the aryl halideThis can occur if the reaction temperature is too high or if there is a source of active hydrogen. Lowering the temperature and ensuring anhydrous conditions can help.
Homocoupling of the aryl halideThis can be minimized by using the correct palladium catalyst and ligand combination.
Difficulty in Product Purification Residual catalystThe crude product can be purified by flash column chromatography on silica gel to remove palladium residues.
Base residuesAn aqueous workup can be performed to remove inorganic base residues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl halide (like 1-bromo-2-fluoro-4-nitrobenzene followed by reduction, or a suitable aniline precursor) with 1-methylpiperazine. A related synthesis involves the nucleophilic aromatic substitution of a di- or tri-halogenated benzene with 1-methylpiperazine, followed by amination or reduction of a nitro group.

Q2: How critical is the choice of ligand for the Buchwald-Hartwig amination in this synthesis?

A2: The choice of phosphine ligand is critical for achieving high yields.[1][2] For sterically hindered or electron-poor aryl halides, bulky and electron-rich phosphine ligands like XPhos or SPhos are often preferred.[2] The ligand choice can significantly impact the catalytic cycle's efficiency.[3]

Q3: What are the key parameters to optimize for improving the yield?

A3: Key parameters for optimization include the choice of palladium precatalyst and ligand, the base, the solvent, the reaction temperature, and the reaction time.[2][4] A design of experiments (DoE) approach can be beneficial for systematically optimizing these variables to find the optimal reaction conditions.[4]

Q4: Can I use a different base other than sodium tert-butoxide?

A4: Yes, other strong, non-nucleophilic bases can be used. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are also commonly employed in Buchwald-Hartwig aminations. The choice of base can influence the reaction rate and yield, so it may require optimization.

Q5: What is a typical purification method for this compound?

A5: After the reaction, a common workup involves filtering the reaction mixture, followed by extraction and washing. The crude product is often purified by flash column chromatography on silica gel to afford the desired arylamine product.[2]

Experimental Protocols

Standard Buchwald-Hartwig Amination Protocol

This protocol outlines a general procedure for the synthesis of this compound from 4-bromo-2-fluoro-1-nitrobenzene and subsequent reduction.

Step 1: Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%). Seal the tube and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Reagent Addition: Add sodium tert-butoxide (1.2-1.5 equivalents), 4-bromo-2-fluoro-1-nitrobenzene (1.0 equivalent), and 1-methylpiperazine (1.1-1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir vigorously for 2-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the product from Step 1 in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalyst for nitro group reduction, such as palladium on carbon (Pd/C) or iron powder with ammonium chloride.

  • Reaction Conditions: For catalytic hydrogenation, subject the mixture to a hydrogen atmosphere. For chemical reduction, heat the mixture. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Upon completion, filter off the catalyst (if applicable) and concentrate the solvent. The crude product can be purified by crystallization or column chromatography.

Visualizations

Reaction_Pathway A 1-Bromo-2-fluoro-4-nitrobenzene C Pd Catalyst / Ligand Base, Toluene A->C B 1-Methylpiperazine B->C D 3-Fluoro-4-(4-methylpiperazin-1-yl)-1-nitrobenzene C->D Buchwald-Hartwig Amination E Reduction (e.g., Fe/NH4Cl or H2, Pd/C) D->E F This compound E->F

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Catalyst Check Catalyst/Ligand Activity (Fresh? Inert Atmosphere?) Start->Check_Catalyst Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Optimize_Conditions Optimize Reaction Parameters (Temperature, Time, Base) Check_Catalyst->Optimize_Conditions Check_Reagents->Optimize_Conditions Analyze_Side_Products Analyze Side Products (GC-MS, LC-MS) Optimize_Conditions->Analyze_Side_Products Successful_Reaction Improved Yield Analyze_Side_Products->Successful_Reaction

Caption: Troubleshooting workflow for yield improvement.

Parameter_Relationships Yield Product Yield Catalyst Catalyst System (Pd Source, Ligand) Catalyst->Yield Base Base (Strength, Type) Base->Yield Solvent Solvent (Polarity, Anhydrous) Solvent->Yield Temperature Temperature Temperature->Yield Time Reaction Time Time->Yield

Caption: Key parameters influencing reaction yield.

References

Technical Support Center: Stability of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on determining the stability of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline in various solvents. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, which features an aromatic amine and a piperazine ring, the most probable degradation pathways involve oxidation.[1][2] Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities, N-oxides, and hydroxylamines.[1][2] Exposure to light can also catalyze oxidative processes, leading to photodegradation.[2][3] While hydrolysis is less common for the aniline core itself, extreme pH conditions could potentially affect the molecule, although this is generally less of a concern than oxidation.

Q2: In which types of solvents should I be most concerned about stability?

A2: Stability can be solvent-dependent. Protic solvents (e.g., water, methanol, ethanol) can potentially facilitate protonation-related reactions, although oxidation is still the primary concern. Chlorinated solvents (e.g., dichloromethane, chloroform) may contain acidic impurities that can degrade amine compounds. It is crucial to use high-purity, peroxide-free solvents (like THF or dioxane) as residual peroxides can initiate oxidative degradation. The choice of solvent should be carefully considered based on the intended application and subsequent reaction chemistry.

Q3: What is the recommended analytical method to monitor the stability of this compound?

A3: The standard and most effective method for stability testing is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV or Photodiode Array (PDA) detection.[4][5] This technique allows for the separation and quantification of the parent compound from any potential degradants that form over time.[6][7] The goal is to develop a method where the parent peak is well-resolved from all impurity peaks.[7]

Q4: How much degradation should I aim for in a forced degradation study?

A4: In a forced degradation or stress testing study, the goal is to achieve a target degradation of approximately 5-20% of the active pharmaceutical ingredient (API).[8][9] This level of degradation is generally sufficient to generate and detect primary degradation products without completely consuming the parent compound, which is necessary for method validation and pathway elucidation.[9]

Troubleshooting Guide

Q5: My solution of the aniline turned from colorless to yellow/brown. What happened?

A5: The development of color is a strong indicator of oxidative degradation. Aromatic amines are notoriously prone to air oxidation, which forms highly colored, often polymeric, impurities. This process can be accelerated by exposure to light, heat, or the presence of metal ions. To mitigate this, handle the compound under an inert atmosphere (e.g., nitrogen or argon), use freshly distilled or high-purity solvents, and store solutions protected from light in amber vials.

Q6: I see new peaks appearing in my HPLC chromatogram during my stability study. How do I know what they are?

A6: The appearance of new peaks is the expected outcome of a forced degradation study.[1] These peaks represent degradation products. To identify them, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[1] By comparing the mass-to-charge ratio (m/z) of the new peaks to the parent compound, you can deduce potential structural changes, such as the addition of oxygen (oxidation, +16 Da).

Q7: The total peak area in my HPLC analysis is decreasing over time (poor mass balance). What does this mean?

A7: Poor mass balance, where the sum of the parent compound and all degradation products does not account for 100% of the initial amount, can indicate several issues.[2] It's possible that some degradants are not being detected by your current analytical method (e.g., they do not have a UV chromophore at the selected wavelength), they may be precipitating out of solution, or they could be volatile and lost from the sample. Re-evaluate your HPLC method, including the detection wavelength, and check for any sample precipitation.

Q8: I am not seeing any degradation even under harsh stress conditions. Is this normal?

A8: While some compounds are highly stable, a complete lack of degradation under forced conditions (e.g., strong acid/base, high heat, potent oxidant) is unusual.[4] First, confirm that your analytical method is capable of detecting changes. If the method is sound, you may need to apply more aggressive stress conditions, such as increasing the temperature, extending the exposure time, or using a higher concentration of the stressor (e.g., H₂O₂).[4]

Experimental Protocols

Protocol 1: Forced Degradation Study in Solution

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.

1. Materials:

  • This compound

  • HPLC-grade solvents: Acetonitrile (ACN), Methanol (MeOH), Water

  • Stressors: 1M HCl, 1M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • Buffers: Formic acid or Ammonium acetate

  • Class A volumetric flasks, amber HPLC vials

2. Stock Solution Preparation:

  • Accurately weigh and dissolve the aniline compound in a suitable solvent (e.g., 50:50 ACN:Water) to prepare a stock solution of 1 mg/mL.

3. Stress Condition Sample Preparation:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

  • Thermal Stress: Place a vial of the stock solution in an oven at 60°C.

  • Photolytic Stress: Place a vial of the stock solution in a photostability chamber (ICH Q1B conditions).

  • Control Sample: Mix 1 mL of stock solution with 1 mL of the dissolution solvent. Keep protected from light at 4°C.

4. Time Points and Analysis:

  • Store all stressed samples at a controlled temperature (e.g., 40°C), except for the thermal, photolytic, and control samples.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • If necessary, neutralize the acid and base samples before analysis.

  • Dilute the aliquots to a suitable concentration (e.g., 50 µg/mL) and analyze by HPLC-UV.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating method. Optimization will be required.

  • Column: C18, 150 mm x 4.6 mm, 5 µm[5]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or scan for optimal wavelength with PDA)

  • Injection Volume: 10 µL

Data Presentation

Quantitative results from stability studies should be organized for clear interpretation.

Table 1: Example Stability Data for this compound in Methanol at 40°C

Time Point (hours)Parent Compound Assay (%)Total Impurities (%)Mass Balance (%)Observations
0100.00.0100.0Clear, colorless solution
498.21.799.9No change
896.53.499.9Faint yellow tinge
2491.38.599.8Noticeable yellow color

Table 2: Summary of Forced Degradation Results (Example Data)

Stress ConditionDuration (hours)Parent Degraded (%)Major Degradant RRT
1M HCl, 60°C8< 2%N/A
1M NaOH, 60°C84.5%0.85
3% H₂O₂, RT415.8%0.72, 1.15
Heat, 80°C246.2%0.85
Light (ICH Q1B)-11.5%0.91

RRT = Relative Retention Time

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (1M HCl) A->B C Base Hydrolysis (1M NaOH) A->C D Oxidation (3% H2O2) A->D E Thermal Stress (60°C) A->E F Photolytic Stress (ICH Chamber) A->F G Control (4°C, Dark) A->G H Sample at Time Points (0, 2, 4, 8, 24h) B->H C->H D->H E->H F->H G->H I Neutralize & Dilute H->I J Analyze via Stability-Indicating HPLC I->J K Assess Purity, Identify Degradants, Check Mass Balance J->K G Start Unexpected Result Observed in Stability Study Q1 Is the solution colored? Start->Q1 Q2 Are new peaks in HPLC? Start->Q2 Q3 Is mass balance < 98%? Start->Q3 Q4 Is there no degradation? Start->Q4 A1 Likely Oxidative Degradation. - Use inert atmosphere. - Use amber vials. - Check solvent purity. Q1->A1 Yes Q1->Q2 No A2 Degradation Products Formed. - Use LC-MS to identify. - Check peak purity of parent. Q2->A2 Yes Q2->Q3 No A3 Detection Issue. - Check for precipitation. - Use PDA to check for non-absorbing degradants. - Consider volatile products. Q3->A3 Yes Q3->Q4 No A4 Insufficient Stress. - Increase temperature/time. - Increase stressor concentration. - Confirm method is stability-indicating. Q4->A4 Yes

References

troubleshooting common issues in 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: this compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules, particularly kinase inhibitors. Its structural features, including the fluorine atom and the methylpiperazine moiety, can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds.

Q2: What types of reactions is this aniline derivative typically used in?

A2: It is commonly employed in cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling to form C-N and C-C bonds, respectively. It is also used in amide bond formation reactions with carboxylic acids or their derivatives.

Q3: Are there any specific storage and handling precautions for this compound?

A3: Like many anilines, it is advisable to store this compound under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place to prevent oxidation and degradation. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Troubleshooting Guides

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. However, challenges can arise, particularly with complex substrates.

Problem 1: Low or no product yield.

Potential Cause Troubleshooting Suggestion
Inactive Catalyst Use a pre-catalyst or ensure the active Pd(0) species is generated effectively. The choice of palladium source and ligand is critical; consider screening different combinations. For electron-rich anilines, bulky, electron-rich phosphine ligands like XPhos or BrettPhos are often effective.
Inappropriate Base The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, be mindful of base-sensitive functional groups on your coupling partner. Weaker bases like K₂CO₃ or Cs₂CO₃ can also be effective, sometimes requiring higher temperatures.
Poor Substrate Reactivity Aryl chlorides can be less reactive than bromides or iodides. For challenging couplings with aryl chlorides, using a more active catalyst system (e.g., a palladacycle precatalyst with a bulky biarylphosphine ligand) and higher temperatures may be necessary.
Solvent Issues Ensure the use of anhydrous, degassed solvents. Common solvents include toluene, dioxane, and THF. The reaction should be performed under an inert atmosphere (argon or nitrogen).

Problem 2: Formation of side products.

Potential Cause Troubleshooting Suggestion
Hydrodehalogenation of Aryl Halide This side reaction can compete with the desired amination. It is often promoted by moisture or protic impurities. Ensure anhydrous conditions. The choice of ligand can also influence the rate of this side reaction.
Reaction at other nucleophilic sites If your coupling partner has other nucleophilic groups (e.g., phenols, other amines), they may compete in the reaction. Consider protecting these groups before the coupling reaction.
Homocoupling of Aryl Halide This can occur at higher temperatures or with certain catalyst systems. Optimizing the reaction temperature and catalyst loading can help minimize this byproduct.
Suzuki-Miyaura Coupling

Suzuki-Miyaura coupling is a versatile method for carbon-carbon bond formation. Below are some common issues and potential solutions.

Problem 1: Low yield of the desired biaryl product.

Potential Cause Troubleshooting Suggestion
Inefficient Transmetalation The choice of base is critical for activating the boronic acid/ester. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often with a mixture of an organic solvent and water.
Decomposition of Boronic Acid Boronic acids can be unstable, especially at elevated temperatures. Use fresh, high-purity boronic acids. Running the reaction at the lowest effective temperature can help.
Catalyst Deactivation Ensure the reaction is run under an inert atmosphere to prevent oxidation of the palladium catalyst. The choice of ligand is also important for catalyst stability and activity.

Problem 2: Difficulty in product purification.

Potential Cause Troubleshooting Suggestion
Removal of Palladium Residues After the reaction, residual palladium can be difficult to remove. Washing the organic layer with an aqueous solution of a thiol-containing reagent (e.g., N-acetylcysteine) or using a palladium scavenger can be effective.
Separation from Boron-containing byproducts Boronic acid homocoupling products and other boron-containing impurities can complicate purification. An aqueous base wash can help remove unreacted boronic acid. Careful column chromatography is often required.
Amide Bond Formation

Amide coupling reactions with anilines, which are less nucleophilic than aliphatic amines, can sometimes be challenging.

Problem 1: Incomplete conversion to the amide.

Potential Cause Troubleshooting Suggestion
Low Nucleophilicity of the Aniline The aniline nitrogen in this compound is part of an aromatic system, making it less nucleophilic. The presence of the ortho-fluoro group can also have an electronic effect.
Ineffective Carboxylic Acid Activation Standard coupling reagents like EDC/HOBt may not be sufficient. Consider using more potent activating agents such as HATU, HBTU, or converting the carboxylic acid to the more reactive acid chloride.
Steric Hindrance If the carboxylic acid partner is sterically bulky, the reaction may be slow. Higher temperatures and longer reaction times may be required.

Problem 2: Epimerization of chiral carboxylic acids.

Potential Cause Troubleshooting Suggestion
Use of certain coupling reagents and bases Some coupling reagents and the use of tertiary amine bases can promote epimerization of α-chiral carboxylic acids. Additives like HOBt or HOAt can help to suppress racemization. The choice of solvent can also play a role.

Experimental Protocols

Buchwald-Hartwig Amination in the Synthesis of a Pyrrolopyrimidine Kinase Inhibitor[1]

This protocol describes the coupling of this compound with a chlorinated pyrrolopyrimidine derivative.

Reactants and Reagents:

Component Molecular Weight ( g/mol ) Amount Used (kg) Molar Equivalents
(2-chloro-4-(3-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate489.8819.101.0
This compound209.279.701.19
Anhydrous K₂CO₃138.2132.025.95
Pd₂(dba)₃915.720.880.025
XPhos476.680.900.048
tert-Butanol74.12147-

Procedure:

  • An inert 500-L glass-lined reactor is charged with tert-butanol (147 kg) under vacuum.

  • Agitation is initiated, and the reactor is heated to 40 ± 5 °C under a nitrogen atmosphere.

  • To the reactor, add (2-chloro-4-(3-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate (19.10 kg), anhydrous K₂CO₃ (32.02 kg), Pd₂(dba)₃ (0.88 kg), XPhos (0.90 kg), and this compound (9.70 kg).

  • The resulting mixture is heated at 85 ± 5 °C for 6 hours.

  • After cooling to 60 ± 5 °C, the mixture is filtered through a pad of diatomaceous earth.

  • The reactor and filter cake are washed with ethyl acetate.

  • The combined filtrates are concentrated to dryness.

  • The residue is redissolved in ethyl acetate, and silica gel is added. The mixture is stirred for 1 hour and then filtered.

  • The filtrate is washed sequentially with purified water and brine.

  • The organic layer is concentrated to dryness.

  • The residue is taken up in ethanol and heated at 85 ± 5 °C for 1 hour.

  • Heptane is added, and the mixture is heated at 85 ± 5 °C.

  • The mixture is gradually cooled to allow for crystallization of the product.

  • The product is isolated by filtration, washed, and dried.

Yield: A similar, smaller-scale reaction reported a yield of 68%.

Visualizations

Logical Troubleshooting Flow for Low Yield in Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting start Low or No Product Yield catalyst Check Catalyst System start->catalyst base Evaluate Base start->base substrate Assess Substrate Reactivity start->substrate conditions Verify Reaction Conditions start->conditions catalyst_sol1 Use Pre-catalyst or Screen Ligands (e.g., XPhos, BrettPhos) catalyst->catalyst_sol1 base_sol1 Screen Stronger Bases (NaOtBu, LHMDS) or Weaker Bases (K2CO3, Cs2CO3) base->base_sol1 substrate_sol1 For Aryl-Cl, Use More Active Catalyst / Higher Temp. substrate->substrate_sol1 conditions_sol1 Ensure Anhydrous & Degassed Solvent; Inert Atmosphere conditions->conditions_sol1

Caption: Troubleshooting workflow for low product yield.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow setup Reaction Setup (Aniline, Boronic Acid, Base, Catalyst) inert Establish Inert Atmosphere (Purge with N2/Ar) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Technical Support Center: Purification of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline. The following information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my sample of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in structurally similar anilines can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions.

  • Residual solvents: Solvents used during the reaction or initial work-up.

  • Degradation products: Impurities formed by the breakdown of the target compound.

  • Isomers: Structural isomers of the final product.[1]

Q2: What methods are recommended for assessing the purity of my this compound?

A2: Several analytical techniques can be employed to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for identifying and quantifying non-volatile impurities.[1]

  • Gas Chromatography (GC): Excellent for separating and quantifying volatile organic compounds and thermally stable impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can help identify and quantify impurities. ¹H NMR and ¹⁹F NMR are particularly useful for fluorine-containing compounds.[1]

  • Melting Point Analysis: A pure compound typically has a sharp melting point range. Impurities tend to broaden and depress this range.

Q3: My purified this compound is colored. How can I remove the colored impurities?

A3: Colored impurities can often be removed by introducing a decolorization step during recrystallization. After dissolving the crude product in a suitable hot solvent, a small amount of activated carbon can be added to the solution. The activated carbon adsorbs the colored impurities. A subsequent hot filtration to remove the charcoal before allowing the solution to cool and crystallize should yield a less colored product.[2] If the color persists, a preliminary purification by column chromatography may be necessary.[2]

Troubleshooting Purification

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent system is one where the target compound is soluble at high temperatures but sparingly soluble at lower temperatures.

Troubleshooting Common Recrystallization Issues

Problem Possible Cause Solution
Oiling out instead of crystallizing. The boiling point of the solvent may be higher than the melting point of the compound, or the solution is supersaturated.- Reheat the solution and add more of the primary solvent to decrease saturation. - Ensure the solution cools slowly to encourage crystal growth over oil formation.[2]
No crystals form after cooling. The solution is not sufficiently saturated.- Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[2] - If the above fails, reduce the solvent volume by evaporation and allow it to cool again.
Low recovery of the purified product. - Too much solvent was used. - Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] - Ensure the filtration apparatus is pre-heated to prevent the solution from cooling and crystallizing prematurely.[3]
Poor crystal quality (fine powder). Rapid cooling and high supersaturation led to rapid nucleation.- Use a minimal amount of hot solvent and allow the solution to cool as slowly as possible. Using an insulated container can help. - Consider alternative crystallization techniques like slow evaporation or vapor diffusion.[4]

Recommended Solvents for Initial Screening (Based on structurally similar compounds):

  • Single Solvents: Ethanol, Methanol, Toluene[3]

  • Mixed Solvents: Ethanol/Water, Acetone/Water, Toluene/Hexane[3]

Experimental Protocols

General Recrystallization Protocol

This is a general guideline. The optimal solvent system and volumes should be determined through small-scale trials first.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat to boiling for a few minutes.[3]

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the funnel and receiving flask are preheated to prevent premature crystallization.[2][3]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, undisturbed. Further cooling in an ice bath can maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.[4]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[4]

General Column Chromatography Protocol
  • Stationary Phase Selection: Choose an appropriate stationary phase, such as silica gel or alumina, based on the polarity of the compound and impurities.

  • Mobile Phase Selection: Determine a suitable solvent system (mobile phase) using thin-layer chromatography (TLC). The ideal system will show good separation between the target compound and impurities with an Rf value for the target compound of approximately 0.2-0.4.

  • Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Pass the mobile phase through the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Guides

experimental_workflow crude_product Crude Product dissolution Dissolution in Minimal Hot Solvent crude_product->dissolution decolorization Decolorization (Activated Carbon) dissolution->decolorization Optional hot_filtration Hot Filtration dissolution->hot_filtration decolorization->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization insoluble_impurities Insoluble Impurities & Activated Carbon hot_filtration->insoluble_impurities isolation Isolation via Vacuum Filtration crystallization->isolation drying Drying isolation->drying soluble_impurities Soluble Impurities in Mother Liquor isolation->soluble_impurities pure_product Pure Product drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

logical_relationship purity_assessment Purity Assessment of This compound hplc HPLC purity_assessment->hplc gc GC purity_assessment->gc nmr NMR purity_assessment->nmr mp Melting Point purity_assessment->mp non_volatile Non-volatile & Thermally Labile Impurities hplc->non_volatile volatile_impurities Volatile & Thermally Stable Impurities gc->volatile_impurities structural_info Structural Information & Quantification nmr->structural_info purity_indicator Sharpness of Melting Range mp->purity_indicator

Caption: Analytical methods for assessing the purity of this compound.

References

Technical Support Center: Scale-Up Synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield and Purity in the Nucleophilic Aromatic Substitution (SNAr) Step

Question: We are experiencing low yields and the formation of multiple byproducts during the SNAr reaction of 3,4-difluoronitrobenzene with 1-methylpiperazine. What are the likely causes and how can we optimize this step?

Answer:

Low yields and impurity formation in the SNAr step are common challenges during scale-up. The primary issues often revolve around reaction selectivity, temperature control, and reagent stoichiometry.

  • Side Reactions: The primary side reaction is often the di-substitution of piperazine, where a second molecule of 3,4-difluoronitrobenzene reacts with the newly formed product. Additionally, reaction at the less sterically hindered fluorine atom can lead to isomeric impurities.

  • Exothermic Reaction: The SNAr reaction is often exothermic. Poor heat dissipation on a larger scale can lead to localized overheating, promoting side reactions and degradation of both starting materials and the product.

  • Suboptimal Reaction Conditions: The choice of base and solvent is critical. An inappropriate base may not be strong enough to facilitate the reaction efficiently, while a solvent that does not fully dissolve the reactants can lead to incomplete conversion.

Troubleshooting Strategies:

ParameterRecommendationRationale
Reagent Stoichiometry Use a slight excess (1.1-1.5 equivalents) of 1-methylpiperazine.This favors the mono-substitution product and helps to consume the electrophile completely.
Base Selection Use a mild inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).These bases are effective in scavenging the HF generated during the reaction without promoting significant side reactions.
Solvent Choice Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally effective.These solvents help to dissolve the reactants and facilitate the ionic reaction mechanism.
Temperature Control Maintain a consistent reaction temperature, typically between 80-120 °C. Implement controlled addition of the limiting reagent to manage the exotherm.Careful temperature management is crucial to minimize the formation of byproducts.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This prevents potential oxidative side reactions.

Issue 2: Incomplete Reduction of the Nitro Group and Catalyst Poisoning

Question: During the catalytic hydrogenation of the nitro-intermediate, we are observing incomplete conversion and a decrease in catalyst activity. What could be causing this and how can we improve the reduction step?

Answer:

Incomplete reduction and catalyst deactivation are frequent hurdles in large-scale catalytic hydrogenations. These issues can often be traced back to catalyst selection, reaction conditions, and the presence of impurities.

  • Catalyst Deactivation: The palladium or nickel catalyst can be poisoned by impurities in the substrate or solvent, such as sulfur or halide compounds. The product aniline itself can sometimes inhibit catalyst activity at high concentrations.

  • Mass Transfer Limitations: On a larger scale, inefficient mixing can lead to poor contact between the hydrogen gas, the substrate, and the catalyst, resulting in slower reaction rates and incomplete conversion.

  • Exothermic Nature: The reduction of a nitro group is highly exothermic. Inadequate heat removal can lead to a rapid temperature increase, which can promote side reactions and potentially create safety hazards.

Troubleshooting Strategies:

ParameterRecommendationRationale
Catalyst Selection Palladium on carbon (Pd/C) or Raney Nickel are common choices. Ensure the catalyst is of high quality and from a reputable supplier.The choice of catalyst can significantly impact the reaction rate and selectivity.
Catalyst Loading Typically 5-10 wt% of the substrate. Optimization may be required based on the specific reaction conditions.Sufficient catalyst is needed for a reasonable reaction rate, but excessive amounts can be costly and lead to filtration issues.
Hydrogen Pressure A pressure of 50-100 psi is generally effective.Higher pressure can increase the reaction rate but also poses greater safety risks on a large scale.
Solvent Methanol, ethanol, or ethyl acetate are commonly used.The solvent should dissolve the substrate and be inert under the reaction conditions.
Temperature The reaction is typically run at room temperature to 60 °C.Higher temperatures can increase the rate but may also lead to over-reduction or other side reactions.
Agitation Ensure vigorous and efficient stirring to maximize gas-liquid-solid mass transfer.Good agitation is critical for successful catalytic hydrogenation on a large scale.
Substrate Purity Ensure the nitro-intermediate is free from potential catalyst poisons.Purification of the intermediate before reduction can prevent catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the final product and how can they be minimized?

A1: Common impurities in this compound can be categorized as process-related or degradation-related.[1]

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 3,4-difluoronitrobenzene or 1-methylpiperazine.

    • Isomeric Products: The result of 1-methylpiperazine attacking the other fluorine position on the aromatic ring.

    • Di-substituted Piperazine: A byproduct from the SNAr step.

    • Over-reduction Products: During the nitro reduction, the aromatic ring can be partially or fully hydrogenated under harsh conditions.

  • Degradation-Related Impurities:

    • Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored impurities.

Minimization Strategies:

  • Optimize reaction conditions (stoichiometry, temperature, reaction time) to ensure complete conversion and minimize side reactions.

  • Purify the intermediate products to remove unreacted starting materials and byproducts before proceeding to the next step.

  • Use high-purity solvents and reagents.

  • Store the final product under an inert atmosphere and protected from light to prevent degradation.

Q2: What are the key safety considerations when scaling up this synthesis?

A2: The scale-up of this synthesis presents several safety hazards that must be carefully managed.

  • Highly Exothermic Reactions: Both the SNAr and the nitro reduction steps are highly exothermic.[2] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A runaway reaction is a significant risk.

    • Mitigation: Use a reactor with adequate cooling capacity, implement controlled addition of reagents, and perform a thorough thermal hazard assessment (e.g., using reaction calorimetry) before scaling up.

  • Flammable Solvents and Hydrogen Gas: The use of flammable organic solvents and hydrogen gas poses a fire and explosion risk.

    • Mitigation: Use appropriate grounding and bonding to prevent static discharge, ensure adequate ventilation, and use intrinsically safe equipment in areas where flammable materials are handled.

  • Toxic and Hazardous Materials: Anilines and their precursors can be toxic.[3][4]

    • Mitigation: Handle all chemicals in well-ventilated areas or in closed systems. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.

Q3: What are the recommended purification methods for the final product on a large scale?

A3: Purification of the final product on a large scale often involves a combination of techniques.

  • Crystallization: This is often the most effective method for purifying the final product on a large scale. The choice of crystallization solvent is critical and should be optimized to provide good recovery and high purity. It is important to control the cooling rate to obtain a consistent crystal form.

  • Acid-Base Extraction: The basic nature of the piperazine and aniline functionalities allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The product will move to the aqueous layer as a salt, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Carbon Treatment: Activated carbon can be used to remove colored impurities.

  • Filtration through a Pad of Celite or Silica Gel: This can be used to remove particulate matter and some polar impurities.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)-1-methylpiperazine (SNAr Reaction)

  • Reactor Setup: Charge a clean and dry glass-lined reactor with 3,4-difluoronitrobenzene (1.0 eq) and a suitable solvent such as DMF (5-10 volumes).

  • Inerting: Purge the reactor with nitrogen gas.

  • Reagent Addition: Add potassium carbonate (2.0 eq) to the reactor with agitation.

  • Controlled Addition: Slowly add a solution of 1-methylpiperazine (1.2 eq) in DMF to the reactor, maintaining the internal temperature between 90-100 °C.

  • Reaction: Stir the mixture at 90-100 °C for 12-24 hours. Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to precipitate the crude product.

  • Isolation: Filter the solid, wash with water, and dry under vacuum to afford the crude 4-(2-Fluoro-4-nitrophenyl)-1-methylpiperazine.

Protocol 2: Synthesis of this compound (Nitro Reduction)

  • Reactor Setup: Charge a hydrogenation reactor with the crude 4-(2-Fluoro-4-nitrophenyl)-1-methylpiperazine (1.0 eq), a suitable solvent such as methanol (10-20 volumes), and 5% Pd/C (5-10 wt%).

  • Inerting: Purge the reactor several times with nitrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction for the uptake of hydrogen. The reaction is typically complete in 4-8 hours.

  • Work-up: Once the reaction is complete, vent the hydrogen and purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/heptane).

Data Presentation

Table 1: Typical Reaction Parameters for the SNAr Step

ParameterValue
Reactant Ratio (3,4-difluoronitrobenzene : 1-methylpiperazine) 1 : 1.2
Base K₂CO₃ (2.0 eq)
Solvent DMF
Temperature 90-100 °C
Reaction Time 12-24 hours
Typical Yield 85-95%

Table 2: Typical Reaction Parameters for the Nitro Reduction Step

ParameterValue
Catalyst 5% Pd/C
Catalyst Loading 5-10 wt%
Solvent Methanol
Hydrogen Pressure 50 psi
Temperature Room Temperature
Reaction Time 4-8 hours
Typical Yield 90-98%

Visualizations

Synthesis_Workflow Start Starting Materials: 3,4-Difluoronitrobenzene 1-Methylpiperazine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr K2CO3, DMF 90-100 °C Intermediate Intermediate: 4-(2-Fluoro-4-nitrophenyl) -1-methylpiperazine SNAr->Intermediate Reduction Nitro Group Reduction (Catalytic Hydrogenation) Intermediate->Reduction H2, Pd/C Methanol, 50 psi Crude_Product Crude Product: This compound Reduction->Crude_Product Purification Purification (Crystallization) Crude_Product->Purification Final_Product Final Product Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_SNAr Problem Low Yield in SNAr Step? Check_Temp Is Temperature Controlled? Problem->Check_Temp Yes Check_Stoich Check Stoichiometry (Excess Piperazine?) Check_Temp->Check_Stoich Yes Optimize_Temp Optimize Temperature & Reagent Addition Check_Temp->Optimize_Temp No Check_Base Is Base Appropriate (e.g., K2CO3)? Check_Stoich->Check_Base Yes Adjust_Stoich Use 1.1-1.5 eq of Piperazine Check_Stoich->Adjust_Stoich No Change_Base Consider a Weaker/ Stronger Base Check_Base->Change_Base No Success Yield Improved Check_Base->Success Yes Optimize_Temp->Success Adjust_Stoich->Success Change_Base->Success

Caption: Troubleshooting workflow for the SNAr reaction.

References

potential degradation pathways of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline. The information provided is intended to assist in anticipating and addressing potential degradation issues during experimental studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected peaks in my HPLC analysis after storing a solution of this compound. What could be the cause?

A1: The appearance of new peaks suggests potential degradation of the compound. This compound, like other aromatic amines and piperazine derivatives, can degrade under various conditions. The most common degradation pathways are likely oxidation, photodegradation, and to a lesser extent, hydrolysis.[1][2][3] Consider the following:

  • Oxidation: The aniline and piperazine nitrogens are susceptible to oxidation, which can be catalyzed by air, light, or trace metal impurities.[3][4] This can lead to the formation of N-oxides or other oxidative products.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of aromatic compounds.[3] Ensure your solutions are protected from light.

  • Solvent/pH: The stability of the compound can be pH-dependent. Degradation may be accelerated in strongly acidic or basic conditions.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this exact molecule are not extensively documented, based on its structure, potential degradation products could include:

  • Oxidation Products: N-oxide derivatives at the aniline or piperazine nitrogens.[3][4]

  • Piperazine Ring Cleavage Products: Degradation of the piperazine ring could lead to various smaller amine fragments. For piperazine itself, products like N-formylpiperazine have been observed.[5]

  • Defluorination Products: While the carbon-fluorine bond is generally stable, degradation, particularly under photolytic or strong oxidative conditions, could potentially lead to defluorination followed by hydroxylation.[6][7][8]

  • Polymerization Products: Aniline and its derivatives can undergo oxidative polymerization to form colored impurities.

Q3: How can I prevent the degradation of this compound in my experiments?

A3: To minimize degradation, consider the following precautions:

  • Storage: Store the solid compound and its solutions in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Solvent Choice: Use high-purity, degassed solvents for preparing solutions.

  • pH Control: Buffer your solutions to a pH where the compound is most stable, if known. Generally, neutral to slightly acidic conditions are preferable for aromatic amines.

  • Antioxidants: For long-term storage of solutions, the addition of a small amount of an antioxidant may be considered, but this should be validated to ensure it does not interfere with your experiments.

Q4: I need to perform forced degradation studies on this compound. What conditions should I use?

A4: Forced degradation studies are crucial for understanding the stability of a molecule.[9][10][11] Typical stress conditions as per ICH guidelines include:

  • Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidation: 3% H₂O₂ at room temperature.[4]

  • Thermal Degradation: Exposing the solid compound to dry heat (e.g., 80-100 °C).[10]

  • Photodegradation: Exposing a solution of the compound to UV and visible light.

The goal is to achieve 5-20% degradation to identify the primary degradation products.[9][11]

Summary of Potential Degradation Under Stress Conditions

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Oxidative Oxidation of aniline and piperazine nitrogens.N-oxides, hydroxylamines, and further oxidized species.[3][4]
Photolytic Photo-oxidation, potential C-F bond cleavage.Oxidized products, hydroxylated derivatives.
Thermal Ring cleavage of piperazine, polymerization.Piperazine fragments, colored polymers.[5]
Acidic/Basic Hydrolysis (less likely for the core structure), pH-catalyzed oxidation.Salt forms, potential for enhanced oxidative degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways and products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep one sample at room temperature and another at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep one sample at room temperature and another at 60 °C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of the compound at 80 °C for 48 hours. Dissolve in the solvent before analysis.

    • Photodegradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber.

  • Sample Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) and LC-MS to identify and characterize the degradation products.

  • Control Sample: A stock solution protected from light and stored at 4 °C should be used as a control.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Methodology:

  • Column and Mobile Phase Screening: Start with a C18 column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different buffers (e.g., ammonium acetate, phosphate buffer) at various pH values.

  • Gradient Optimization: Develop a gradient elution method to ensure the separation of peaks with different polarities.

  • Wavelength Selection: Use a photodiode array (PDA) detector to identify the optimal wavelength for the detection of the parent compound and its degradation products.

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, and precision. The stressed samples from the forced degradation study should be used to demonstrate specificity.

Visualizations

DegradationPathways parent This compound N_Oxide_Aniline Aniline N-Oxide parent->N_Oxide_Aniline Oxidation N_Oxide_Piperazine Piperazine N-Oxide parent->N_Oxide_Piperazine Oxidation Hydroxylated Hydroxylated Derivative (Defluorination) parent->Hydroxylated Photodegradation/ Oxidation Ring_Opened Piperazine Ring Cleavage Products parent->Ring_Opened Thermal/Oxidative Stress Polymer Polymerization Products parent->Polymer Oxidative Polymerization

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Start: Pure Compound stress Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->stress hplc Develop Stability-Indicating HPLC Method stress->hplc analyze Analyze Stressed Samples (HPLC, LC-MS) stress->analyze hplc->analyze identify Identify & Characterize Degradation Products analyze->identify pathway Propose Degradation Pathways identify->pathway end End: Stability Profile pathway->end

Caption: Experimental workflow for investigating degradation pathways.

References

Validation & Comparative

Comparative NMR Spectral Analysis of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, with a comparative analysis against key structural analogs. This guide provides comprehensive experimental data, detailed protocols, and visual aids to facilitate structural elucidation and characterization.

This publication presents a thorough NMR spectral analysis of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. For a comprehensive understanding, its ¹H and ¹³C NMR data are compared with two structurally related compounds: 4-Fluoroaniline and 4-(4-Methylpiperazin-1-yl)aniline. This comparative approach highlights the influence of the fluoro and methylpiperazinyl substituents on the chemical shifts and coupling constants of the aniline ring system.

Data Presentation: NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its structural analogs. Data was compiled from various sources and is presented in a standardized format for ease of comparison.

Table 1: ¹H NMR Spectral Data

CompoundSolventProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound CDCl₃-NH₂3.65br s-2H
H-26.59ddJ = 12.8, 2.4 Hz1H
H-56.84tJ = 8.8 Hz1H
H-66.52dddJ = 8.8, 2.4, 1.2 Hz1H
Piperazine CH₂ (Ar-N-CH₂)3.05tJ = 5.0 Hz4H
Piperazine CH₂ (CH₃-N-CH₂)2.65tJ = 5.0 Hz4H
-CH₃2.38s-3H
4-Fluoroaniline [1]CDCl₃-NH₂3.60s-2H
H-2, H-66.89tJ = 8.0 Hz2H
H-3, H-56.62ddJ = 8.6, 4.5 Hz2H
4-(4-Methylpiperazin-1-yl)aniline [2]CDCl₃-NH₂3.54br s-2H
H-2, H-66.85dJ = 8.8 Hz2H
H-3, H-56.75dJ = 8.8 Hz2H
Piperazine CH₂ (Ar-N-CH₂)3.11tJ = 5.1 Hz4H
Piperazine CH₂ (CH₃-N-CH₂)2.60tJ = 5.1 Hz4H
-CH₃2.35s-3H

Table 2: ¹³C NMR Spectral Data

CompoundSolventCarbon AssignmentChemical Shift (δ, ppm)
This compound CDCl₃C-1136.1 (d, J = 2.3 Hz)
C-2104.5 (d, J = 25.4 Hz)
C-3154.3 (d, J = 241.7 Hz)
C-4132.9 (d, J = 8.1 Hz)
C-5119.3
C-6110.8 (d, J = 2.8 Hz)
Piperazine C (Ar-N-C)51.5 (d, J = 4.6 Hz)
Piperazine C (CH₃-N-C)55.3
-CH₃46.1
4-Fluoroaniline [1]CDCl₃C-1142.57 (d, J = 2.0 Hz)
C-2, C-6116.10 (d, J = 7.6 Hz)
C-3, C-5115.69 (d, J = 22.4 Hz)
C-4156.38 (d, J = 235.2 Hz)
4-(4-Methylpiperazin-1-yl)aniline [2]CDCl₃C-1142.1
C-2, C-6117.8
C-3, C-5116.4
C-4143.5
Piperazine C (Ar-N-C)52.1
Piperazine C (CH₃-N-C)55.4
-CH₃46.2

Experimental Protocols

A general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the compounds discussed is provided below. Instrument-specific parameters may require optimization.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is around 4-5 cm.

  • Cap the NMR tube securely.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: A range covering from approximately -1 to 12 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A range covering from approximately 0 to 220 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking to determine the chemical shifts of all signals in both ¹H and ¹³C spectra.

Mandatory Visualization

The following diagrams illustrate the logical workflow for NMR spectral analysis and the key structural features influencing the NMR signals of this compound.

NMR_Analysis_Workflow NMR Spectral Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Purified Compound Solvent Deuterated Solvent Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1H NMR Experiment NMR_Spectrometer->H1_NMR C13_NMR 13C NMR Experiment NMR_Spectrometer->C13_NMR Processing Fourier Transform, Phasing, Calibration H1_NMR->Processing C13_NMR->Processing H1_Analysis 1H Data Analysis (δ, J, Integration) Processing->H1_Analysis C13_Analysis 13C Data Analysis (δ) Processing->C13_Analysis Structure_Elucidation Structure Elucidation H1_Analysis->Structure_Elucidation C13_Analysis->Structure_Elucidation

Caption: A logical workflow for the NMR spectral analysis process.

Signaling_Pathways Key Structural Features and NMR Signals cluster_structure This compound cluster_signals Expected NMR Signals structure F | C(3)-C(2)H //   C(4)     C(1)-NH2 |       // N(pip) --C(6)H     / C(5)H Aromatic_H Aromatic Protons (H-2, H-5, H-6) structure->Aromatic_H Influenced by F and N substitution pattern Amine_H Amine Protons (-NH2) structure->Amine_H Broad singlet, exchangeable Piperazine_H Piperazine Protons structure->Piperazine_H Two distinct triplets Methyl_H Methyl Protons (-CH3) structure->Methyl_H Singlet

Caption: Key structural features and their expected NMR signaling pathways.

References

A Comprehensive Guide to Interpreting the 1H NMR Spectrum of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, a key building block in the synthesis of various pharmaceutical compounds.[1] A thorough understanding of its spectral features is crucial for researchers in drug discovery and development for structural verification and purity assessment. This document compares predicted spectral data with typical experimental values and outlines alternative analytical methods for comprehensive characterization.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound can be interpreted by analyzing the distinct chemical environments of the protons in its molecular structure. The predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and integration values for each proton group are summarized in the table below. These predictions are based on established principles of NMR spectroscopy, including the effects of electron-donating and -withdrawing groups on the aromatic ring, and spin-spin coupling between adjacent protons.[2][3][4]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-Ar (3H, aromatic)6.5 - 7.0Multiplet3HThe three aromatic protons will appear as a complex multiplet due to ortho, meta, and fluoro coupling.
H-piperazine (4H, adjacent to aniline)3.0 - 3.2Multiplet4HThese protons are deshielded by the adjacent aromatic ring.
H-piperazine (4H, adjacent to methyl)2.5 - 2.7Multiplet4HThese protons are in a different chemical environment compared to the other piperazine protons.
H-methyl (3H)2.2 - 2.4Singlet3HThe methyl group protons are not coupled to any other protons, resulting in a singlet. N-methyl groups typically appear in this region.[5]
H-amine (2H)3.5 - 4.5Broad Singlet2HThe chemical shift of the amine protons is variable and depends on the solvent and concentration. The signal is often broad due to quadrupole broadening and exchange.[5][6]

Note: The exact chemical shifts and coupling constants can be influenced by the solvent used for the NMR experiment.[7][8]

Comparison with Alternative Analytical Techniques

While 1H NMR is a powerful tool for structural elucidation, a combination of analytical techniques provides a more complete characterization.

Technique Information Provided Comparison to 1H NMR
13C NMR Provides information about the carbon skeleton of the molecule.Complementary to 1H NMR, it helps to confirm the number and types of carbon atoms.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern.Confirms the molecular formula and can help to identify the compound. The nitrogen rule in mass spectrometry can indicate the presence of an odd number of nitrogen atoms from an odd molecular ion mass.[5]
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Can confirm the presence of N-H bonds in the amine and C-H bonds in the aromatic and aliphatic regions. Primary amines typically show two N-H stretching absorptions.[5][6]
2D NMR (e.g., COSY, HSQC) Provides information about the connectivity between protons (COSY) and between protons and carbons (HSQC).Helps to definitively assign the proton and carbon signals in complex spectra.

Experimental Protocol: 1H NMR Spectroscopy

Objective: To acquire a high-resolution 1H NMR spectrum of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • NMR tube

  • Pipette

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry vial.

    • Vortex the mixture until the sample is completely dissolved.

    • Using a pipette, transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth.

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the 1H frequency.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time.

    • Acquire the 1H NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound with the different proton environments labeled.

Caption: Molecular structure of this compound.

References

Comparative Analysis of 13C NMR Chemical Shifts for 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the 13C NMR chemical shifts for 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline and structurally related compounds. While experimental 13C NMR data for this compound is not publicly available in the referenced literature, this document compiles data for key structural analogs to facilitate the prediction and interpretation of its 13C NMR spectrum. The provided data for aniline, 4-fluoroaniline, and 4-(4-methylpiperazin-1-yl)aniline allows for an estimation of the substituent effects on the aniline ring.

Data Presentation: 13C NMR Chemical Shifts

The following table summarizes the experimental 13C NMR chemical shifts (in ppm) for this compound and its comparator compounds. The data for the target compound is predicted based on the additive effects of the substituents observed in the analogs.

Carbon AtomAniline[1]4-Fluoroaniline[1]4-(4-Methylpiperazin-1-yl)anilineThis compound (Predicted)
C1 146.59142.57 (d, J = 2.0 Hz)~140-145~140-145 (d)
C2 115.24116.10 (d, J = 7.6 Hz)~115-120~110-115
C3 129.43115.69 (d, J = 22.4 Hz)~125-130~150-155 (d, J ≈ 240 Hz)
C4 118.76156.38 (d, J = 235.2 Hz)~150-155~135-140 (d)
C5 129.43115.69 (d, J = 22.4 Hz)~125-130~105-110 (d)
C6 115.24116.10 (d, J = 7.6 Hz)~115-120~115-120
Piperazine Cα --~50-55~50-55
Piperazine Cβ --~45-50~45-50
N-CH3 --~45-50~45-50

Note: The chemical shifts for 4-(4-methylpiperazin-1-yl)aniline are estimated from typical values for similar structures as specific literature values were not found in the search. Predicted values for this compound are based on the analysis of substituent effects.

Experimental Protocols

General Procedure for 13C NMR Spectroscopy

The 13C NMR spectra for the reference compounds were typically acquired using the following general protocol:

  • Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • Instrumentation: Spectra were recorded on a Bruker (or equivalent) NMR spectrometer, typically operating at a frequency of 100 or 125 MHz for the 13C nucleus.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling was used.

    • Sweep Width: Approximately 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Ranged from several hundred to several thousand to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons.

    • Temperature: Standard ambient probe temperature (e.g., 298 K).

  • Data Processing: The acquired free induction decay (FID) was processed with an exponential line broadening factor (typically 0.3-1.0 Hz) and Fourier transformed. The resulting spectrum was phase-corrected and baseline-corrected. Chemical shifts were referenced to the solvent peak or TMS.

Mandatory Visualization

The logical relationship for predicting the 13C NMR chemical shifts of the target compound based on its structural components is illustrated below.

G cluster_target Target Molecule cluster_substituents Substituent Effects Target This compound Amino Anilino Group (NH2) Target->Amino Fluorine Fluorine (F) Target->Fluorine Piperazinyl Methylpiperazinyl Group Target->Piperazinyl Aniline Aniline Aniline->Amino Fluoroaniline 4-Fluoroaniline Fluoroaniline->Amino Fluoroaniline->Fluorine Piperazinylaniline 4-(4-Methylpiperazin-1-yl)aniline Piperazinylaniline->Amino Piperazinylaniline->Piperazinyl

Caption: Structural deconstruction for predictive 13C NMR analysis.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation pattern of a compound is crucial for its identification, structural elucidation, and metabolic profiling. This guide provides a detailed analysis of the expected mass spectrometry fragmentation of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, a key building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a predicted fragmentation pathway based on the well-established fragmentation of its core structural motifs: fluoroaniline and N-arylpiperazine. This analysis is supplemented with a comparison to alternative analytical techniques, offering a comprehensive overview for its characterization.

Predicted Mass Spectrometry Fragmentation Profile

Under electron ionization (EI) conditions, this compound (molecular weight: 209.27 g/mol ) is expected to undergo fragmentation primarily at the piperazine ring and the bond connecting it to the fluoroaniline moiety. The aromatic ring itself is relatively stable, often resulting in a prominent molecular ion peak. The presence of an odd number of nitrogen atoms (three) means the molecular ion will have an odd mass-to-charge ratio (m/z), in accordance with the nitrogen rule.

The proposed major fragmentation pathways are initiated by the ionization of a nitrogen atom, typically the one in the aniline moiety due to the activating effect of the amino group. Cleavage of the C-N bond between the piperazine ring and the benzene ring, as well as fragmentation within the piperazine ring itself, are anticipated to be the dominant fragmentation routes.

A summary of the predicted major fragment ions for this compound is presented below.

Predicted m/z Proposed Fragment Structure Fragmentation Pathway
209[C11H16FN3]+•Molecular Ion (M+•)
194[C10H13FN3]+•Loss of a methyl radical (•CH3) from the piperazine ring.
138[C7H6FN2]+Cleavage of the piperazine ring, with the charge retained on the fluoroaniline portion.
112[C6H5FN]+•Ion resulting from the cleavage of the C-N bond between the piperazine and the fluoroaniline ring.
99[C5H11N2]+Charged N-methylpiperazine fragment resulting from cleavage of the C-N aryl bond.
71[C4H9N]+•Fragment from the piperazine ring, likely through the loss of ethylene.
57[C3H7N]+•Further fragmentation of the piperazine ring.

Comparative Analysis with Alternative Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of this compound often necessitates the use of complementary analytical methods. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are two such indispensable techniques.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds followed by mass-based detection.Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, coupled with mass detection.Provides detailed structural information based on the magnetic properties of atomic nuclei.
Applicability Suitable for thermally stable and volatile compounds. Derivatization may be required for polar compounds.Applicable to a wide range of compounds, including non-volatile and thermally labile molecules.[1]Provides unambiguous structure confirmation and quantitative analysis without the need for identical standards.[2]
Information Provided Molecular weight and fragmentation pattern.Retention time, molecular weight, and fragmentation pattern.Detailed information on the chemical environment and connectivity of atoms (¹H, ¹³C, ¹⁹F NMR).
Sensitivity High, especially with selected ion monitoring (SIM).Very high, offering detection at trace levels.[3]Generally lower sensitivity compared to mass spectrometry-based methods.[2]

Experimental Protocols

Mass Spectrometry (Predicted)

A standard approach for analyzing this compound using GC-MS would involve the following general protocol:

  • Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile organic solvent like methanol or acetonitrile.

  • Gas Chromatography (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400 to detect the molecular ion and significant fragments.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

A general protocol for HPLC-MS analysis is as follows:

  • Sample Preparation: Dissolve the sample in a suitable solvent, often the mobile phase, to a concentration of approximately 0.1-1 mg/mL and filter through a 0.22 µm filter.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column is typically used for aromatic amines.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

    • Flow Rate: 0.5 - 1.0 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for amines.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Mode: Full scan to identify the molecular ion and MS/MS (tandem mass spectrometry) to obtain fragmentation data.

Visualizing the Fragmentation Pathway

To illustrate the proposed fragmentation of this compound, the following diagram outlines the key bond cleavages and resulting fragment ions.

fragmentation_pathway M Molecular Ion [C11H16FN3]+• m/z = 209 F1 Loss of •CH3 [C10H13FN3]+• m/z = 194 M->F1 - •CH3 F2 [C7H6FN2]+ m/z = 138 M->F2 Ring Cleavage F3 [C6H5FN]+• m/z = 112 M->F3 - C5H11N2 F4 [C5H11N2]+ m/z = 99 M->F4 - C6H5F F5 [C4H9N]+• m/z = 71 F4->F5 - C2H4 F6 [C3H7N]+• m/z = 57 F5->F6 - CH2

References

A Comparative Guide to 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline and 3-fluoro-4-morpholinoaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical intermediates, substituted anilines serve as critical building blocks for a myriad of therapeutic agents. This guide provides a detailed comparison of two such vital intermediates: 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline and 3-fluoro-4-morpholinoaniline. Both compounds share a common 3-fluoroaniline core but differ in the heterocyclic moiety at the 4-position, leading to distinct applications in drug discovery and development. While 3-fluoro-4-morpholinoaniline is a well-established precursor to the oxazolidinone antibiotic Linezolid, this compound is a key component in the synthesis of targeted therapies such as pyrrolopyrimidine kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented below. These properties are crucial for determining their handling, formulation, and reaction kinetics.

PropertyThis compound3-fluoro-4-morpholinoaniline
CAS Number 221198-99-8[1][2]93246-53-8[3]
Molecular Formula C₁₁H₁₆FN₃[1][2]C₁₀H₁₃FN₂O[3]
Molecular Weight 209.27 g/mol [1][2]196.22 g/mol [3]
Appearance -Off-white to brown crystalline powder[3]
Melting Point -121-123 °C[3]
Boiling Point -364.9 ± 42.0 °C at 760 mmHg[3]
Density -~1.2 ± 0.1 g/cm³[3]
Solubility -Soluble in methanol

Synthesis and Experimental Protocols

Both anilines are typically synthesized through a two-step process involving a nucleophilic aromatic substitution (SNA r) reaction followed by the reduction of a nitro group.

Synthesis of 3-fluoro-4-morpholinoaniline

This compound is synthesized by the reaction of 1,2-difluoro-4-nitrobenzene with morpholine, followed by the reduction of the resulting 4-(2-fluoro-4-nitrophenyl)morpholine.

Experimental Protocol:

  • Nucleophilic Aromatic Substitution: A mixture of 1,2-difluoro-4-nitrobenzene and morpholine is heated.[4] The reaction can be carried out under neat conditions or in a suitable solvent like acetonitrile.

  • Nitro Group Reduction: The intermediate, 4-(2-fluoro-4-nitrophenyl)morpholine, is then reduced to the corresponding aniline. A common method for this reduction is the use of iron powder in the presence of ammonium chloride in a mixture of methanol and water at elevated temperatures (e.g., 70 °C).[4]

1,2-Difluoro-4-nitrobenzene 1,2-Difluoro-4-nitrobenzene 4-(2-Fluoro-4-nitrophenyl)morpholine 4-(2-Fluoro-4-nitrophenyl)morpholine 1,2-Difluoro-4-nitrobenzene->4-(2-Fluoro-4-nitrophenyl)morpholine Nucleophilic Substitution Morpholine Morpholine Morpholine->4-(2-Fluoro-4-nitrophenyl)morpholine Reduction Reduction 4-(2-Fluoro-4-nitrophenyl)morpholine->Reduction 3-Fluoro-4-morpholinoaniline 3-Fluoro-4-morpholinoaniline Reduction->3-Fluoro-4-morpholinoaniline Fe/NH4Cl

Caption: Synthesis workflow for 3-fluoro-4-morpholinoaniline.

Synthesis of this compound

The synthesis of this aniline follows a similar pathway, substituting morpholine with N-methylpiperazine.

Experimental Protocol:

  • Nucleophilic Aromatic Substitution: 1,2-difluoro-4-nitrobenzene is reacted with 1-methylpiperazine in a suitable solvent.

  • Nitro Group Reduction: The resulting 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine is then reduced to this compound. This reduction can be achieved using various methods, including catalytic hydrogenation with Raney Nickel or using iron in acidic conditions. A detailed procedure for a similar reduction involves stirring the nitro compound with Raney Nickel under a hydrogen atmosphere.[5]

1,2-Difluoro-4-nitrobenzene 1,2-Difluoro-4-nitrobenzene 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine 1,2-Difluoro-4-nitrobenzene->1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine Nucleophilic Substitution N-Methylpiperazine N-Methylpiperazine N-Methylpiperazine->1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine Reduction Reduction 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine->Reduction This compound This compound Reduction->this compound e.g., H2/Raney Ni

Caption: Synthesis workflow for this compound.

Performance and Biological Significance

The distinct heterocyclic substituents of these two anilines direct their application towards different therapeutic targets.

3-fluoro-4-morpholinoaniline: A Precursor to Antibiotics

The primary application of 3-fluoro-4-morpholinoaniline is in the synthesis of Linezolid, a crucial antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria.[3] The morpholine moiety is a key structural feature of Linezolid.

Signaling Pathway of Linezolid:

Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, which prevents the formation of the functional 70S initiation complex.[6][7] This unique mechanism of action means there is infrequent cross-resistance with other protein synthesis inhibitors.[8]

cluster_bacterium Bacterial Cell mRNA mRNA Initiation_Complex 70S Initiation Complex mRNA->Initiation_Complex 30S_subunit 30S Ribosomal Subunit 30S_subunit->Initiation_Complex 50S_subunit 50S Ribosomal Subunit 50S_subunit->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Linezolid Linezolid Linezolid->50S_subunit Inhibition

Caption: Mechanism of action of Linezolid.

This compound: A Building Block for Kinase Inhibitors

This compound is a key intermediate in the synthesis of pyrrolopyrimidine-based kinase inhibitors.[9] These inhibitors are a class of targeted therapeutics used in oncology. The methylpiperazine group often plays a crucial role in binding to the target kinase and improving the pharmacokinetic properties of the drug.

Signaling Pathways Targeted by Downstream Kinase Inhibitors:

Kinase inhibitors derived from this aniline can target various signaling pathways that are often dysregulated in cancer, such as the Bcr-Abl and Src family kinase pathways.[10]

  • Bcr-Abl Pathway: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[11] It activates several downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, leading to uncontrolled cell proliferation and survival.[10][12]

  • Src Family Kinases: These non-receptor tyrosine kinases are involved in various cellular processes, including cell growth, proliferation, and survival.[13] Their aberrant activation is implicated in several cancers. They can be downstream effectors of other oncogenic kinases like Bcr-Abl.[10][14]

cluster_pathway Oncogenic Kinase Signaling Bcr_Abl Bcr-Abl Src_Kinase Src Family Kinase Bcr_Abl->Src_Kinase Ras_MAPK Ras/MAPK Pathway Bcr_Abl->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Bcr_Abl->PI3K_Akt Src_Kinase->Ras_MAPK Src_Kinase->PI3K_Akt Proliferation_Survival Cell Proliferation & Survival Ras_MAPK->Proliferation_Survival PI3K_Akt->Proliferation_Survival Kinase_Inhibitor Kinase Inhibitor (derived from piperazinyl aniline) Kinase_Inhibitor->Bcr_Abl Kinase_Inhibitor->Src_Kinase Inhibition1 Inhibition2

Caption: Targeted oncogenic signaling pathways.

Conclusion

Both this compound and 3-fluoro-4-morpholinoaniline are valuable intermediates in the pharmaceutical industry. The choice between these two building blocks is dictated by the desired therapeutic target and mechanism of action of the final drug product. 3-fluoro-4-morpholinoaniline remains a cornerstone for the synthesis of the antibiotic Linezolid, targeting bacterial protein synthesis. In contrast, this compound is increasingly utilized in the development of targeted cancer therapies, specifically kinase inhibitors that modulate key oncogenic signaling pathways. This guide provides researchers and drug development professionals with a foundational understanding of these two compounds, enabling more informed decisions in the design and synthesis of novel therapeutic agents.

References

A Comparative Guide to the Biological Activity of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Biological Activity of Analogues

The biological activity of aniline and piperazine derivatives is significantly influenced by the nature and position of substituents. The following tables summarize the in vitro activities of various analogues, highlighting their potential as anticancer agents and kinase inhibitors.

Table 1: Anticancer Activity of Fluoroaniline and Piperazine Analogues
Compound ClassAnalogue/DerivativeCell Line(s)IC50 (µM)Biological Target/Effect
3-Fluoro-4-morpholinoaniline Derivatives Sulfonamide derivative (NAM-5)MCF-7 (Breast)1.811Anti-proliferative
MDA-MB-231 (Breast)2.143
Morpholine derivative (NAM-7)MCF-7 (Breast)1.883Anti-proliferative
MDA-MB-231 (Breast)4.688
Fluoroaniline-Quinone Hybrids 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[1][2]benzoquinoneA375 (Melanoma)12.25Cytotoxic
Theophylline-CF3/OCF3 Derivatives 2-CF3 substituted theophyllineHeLa (Cervical), A549 (Lung)High cytotoxicityApoptosis induction
3-CF3 substituted theophyllineHeLa (Cervical), A549 (Lung)High cytotoxicityApoptosis induction
4-CF3 substituted theophyllineHeLa (Cervical), A549 (Lung)High cytotoxicityApoptosis induction
7-Chloro-4-(piperazin-1-yl)quinoline Derivatives 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q)MCF-7 (Breast)6.502Cytotoxic
PC3 (Prostate)11.751
Table 2: Kinase Inhibitory Activity of Related Analogues
Compound ClassAnalogue/DerivativeTarget Kinase(s)IC50 (µM)
7-Chloro-4-(piperazin-1-yl)quinoline Derivatives 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q)VEGFR-II1.38
3-Vinyl-quinoxalin-2(1H)-one Derivatives Various analoguesFGFR1Good to excellent potency
4-Anilinoquinoline Derivatives Quinolines 3a and 3eEGFR (mutant variants)Highly active

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays cited in the evaluation of these analogues.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (Generic Protocol)
  • Assay Setup: In a 96-well or 384-well plate, add the kinase enzyme, a fluorescently labeled peptide substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the kinase to phosphorylate the substrate.

  • Reaction Termination: Stop the reaction by adding a termination buffer (e.g., containing EDTA).

  • Signal Detection: Measure the fluorescence or luminescence signal, which is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizing Molecular Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.

G General Kinase Inhibitor Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Tyrosine Kinase Receptor Tyrosine Kinase Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase->Signaling Proteins Kinase Cascade Kinase Cascade Signaling Proteins->Kinase Cascade Transcription Factors Transcription Factors Kinase Cascade->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Analogue Analogue Analogue->Kinase Cascade Inhibition Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival Growth Factor Growth Factor Growth Factor->Receptor Tyrosine Kinase

Caption: General Kinase Inhibitor Signaling Pathway.

G Experimental Workflow for Anticancer Drug Screening Compound Synthesis Compound Synthesis In Vitro Cytotoxicity Assay (MTT) In Vitro Cytotoxicity Assay (MTT) Compound Synthesis->In Vitro Cytotoxicity Assay (MTT) Determine IC50 Values Determine IC50 Values In Vitro Cytotoxicity Assay (MTT)->Determine IC50 Values Lead Compound Selection Lead Compound Selection Determine IC50 Values->Lead Compound Selection In Vitro Kinase Assay In Vitro Kinase Assay Lead Compound Selection->In Vitro Kinase Assay In Vivo Animal Models In Vivo Animal Models Lead Compound Selection->In Vivo Animal Models Mechanism of Action Studies Mechanism of Action Studies In Vitro Kinase Assay->Mechanism of Action Studies

Caption: Experimental Workflow for Anticancer Drug Screening.

References

Spectroscopic Comparison of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic characterization of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline and its derivatives, offering a comparative analysis of their spectral data. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes a relevant biological pathway to support further investigation and application of these compounds.

Comparative Spectroscopic Data

The following tables present a summary of the available spectroscopic data for this compound and two representative derivatives. This comparative format facilitates the understanding of how structural modifications influence the spectral properties of the core molecule.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -NH₂~3.68br s-
Aromatic-H6.60 - 6.90m-
Piperazine-H (ring)~3.10t5.0
Piperazine-H (ring)~2.70t5.0
-NCH₃~2.35s-
N-Acetyl-3-fluoro-4-(4-methylpiperazin-1-yl)aniline -NHCOCH₃~8.0 (broad)s-
Aromatic-H7.0 - 7.5m-
Piperazine-H (ring)~3.20m-
Piperazine-H (ring)~2.80m-
-NCH₃~2.40s-
-COCH₃~2.20s-
1-(3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)ethan-1-one Aromatic-H7.6 - 7.8m-
Aromatic-H~6.9t8.8
Piperazine-H (ring)~3.30t5.0
Piperazine-H (ring)~2.85t5.0
-NCH₃~2.50s-
-COCH₃~2.55s-

Note: Specific peak assignments and coupling constants for this compound and its N-acetyl derivative are not fully detailed in publicly available sources. The data presented is a representative compilation based on available information.

Table 2: Infrared (IR) Spectroscopy Data Comparison

CompoundFunctional GroupWavenumber (cm⁻¹)
This compound N-H Stretch (Amine)~3400-3200
C-H Stretch (Aromatic)~3100-3000
C-H Stretch (Aliphatic)~2950-2800
C=C Stretch (Aromatic)~1600-1450
C-N Stretch~1350-1250
C-F Stretch~1250-1100
N-Acetyl-5-fluoro-2-(4-methylpiperazin-1-yl)aniline N-H Stretch (Amide)~3300
C=O Stretch (Amide)~1670
C-H Stretch (Aromatic)~3100-3000
C-H Stretch (Aliphatic)~2950-2800
C=C Stretch (Aromatic)~1600-1450
C-N Stretch~1350-1250
C-F Stretch~1250-1100

Note: The IR data for the N-acetyl derivative corresponds to 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline, N-acetyl, as specific data for the 3-fluoro isomer was not available. The general regions of absorption are expected to be similar.[1]

Table 3: Mass Spectrometry (MS) Data Comparison

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound ESI+210.1401Predicted: 192 (loss of H₂O), other fragments vary.[2]
N-Acetyl-3-fluoro-4-(4-methylpiperazin-1-yl)aniline ESI+252.1509Expected: Loss of acetyl group (43), fragments of the piperazine ring.
1-(3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)ethan-1-one ESI+237.1451Expected: Loss of methyl group (15), acetyl group (43).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and support further experimental design.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry 5 mm NMR tube.[3] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.[3]

  • Instrument Parameters : Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[4]

  • ¹H NMR Acquisition : Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-64 scans.

  • ¹³C NMR Acquisition : Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 or more scans to achieve an adequate signal-to-noise ratio.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Dry spectroscopy-grade potassium bromide (KBr) in an oven to remove moisture.[5] In an agate mortar, grind 1-2 mg of the solid sample with approximately 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.[5][6]

  • Pellet Formation : Transfer the mixture to a pellet die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent pellet.[5][7]

  • Spectral Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction : Acquire a background spectrum using a blank KBr pellet and subtract it from the sample spectrum to correct for atmospheric and instrumental interferences.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation : Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate : 0.2-0.4 mL/min.

    • Injection Volume : 1-5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Source : Electrospray Ionization (ESI) in positive ion mode is typically suitable for these compounds.[8]

    • Scan Range : A scan range of m/z 100-500 is generally appropriate to detect the molecular ion and key fragments.

    • Data Acquisition : Acquire data in full scan mode. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion for fragmentation.

Biological Pathway and Experimental Workflow Visualization

Derivatives of this compound have shown potential as inhibitors of tyrosine kinases, a class of enzymes crucial in cellular signaling pathways that are often dysregulated in cancer.[9] The following diagrams illustrate the general mechanism of action for a tyrosine kinase inhibitor and a typical experimental workflow for its characterization.

Tyrosine_Kinase_Inhibitor_Mechanism cluster_membrane Cell Membrane Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Substrate_Protein Substrate Protein Receptor_Tyrosine_Kinase->Substrate_Protein Phosphorylates Blocked Blocked Receptor_Tyrosine_Kinase->Blocked Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates ATP ATP ATP->Receptor_Tyrosine_Kinase Provides Phosphate Phosphorylated_Substrate Phosphorylated Substrate Protein Inhibitor TKI (e.g., Aniline Derivative) Inhibitor->Receptor_Tyrosine_Kinase Binds to ATP-binding site Cell_Signaling Downstream Cell Signaling Phosphorylated_Substrate->Cell_Signaling Activates Proliferation Cell Proliferation & Survival Cell_Signaling->Proliferation Blocked->Substrate_Protein

Caption: Mechanism of action of a Tyrosine Kinase Inhibitor (TKI).

Spectroscopic_Workflow Start Synthesized Aniline Derivative NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS LC-MS Start->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment MS->Purity_Assessment Biological_Screening Biological Screening (e.g., Kinase Assay) Structure_Confirmation->Biological_Screening Purity_Assessment->Biological_Screening End Lead Compound Identification Biological_Screening->End

References

A Comparative Guide to Purity Assessment of Synthesized 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, even minute impurities can significantly alter biological activity, toxicity, and stability.[1] This guide provides an objective comparison of key analytical techniques for determining the purity of this compound, complete with detailed experimental protocols and supporting data presentation formats.

A multi-technique approach is often necessary for the comprehensive characterization of synthesized compounds.[2] High-Performance Liquid Chromatography (HPLC) is frequently considered the gold standard for purity analysis in the pharmaceutical industry due to its high precision and versatility.[3] However, orthogonal methods like Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for confirming purity and identifying potential impurities that may not be detected by HPLC.[4][5]

Comparative Analysis of Purity Determination Methods

The selection of an appropriate analytical technique depends on factors such as the nature of potential impurities, required accuracy, sample throughput, and available instrumentation. The following table summarizes and compares the most common methods for assessing the purity of synthesized this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)Thin-Layer Chromatography (TLC)
Principle Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[6]The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample.[7]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[3]Differential migration of analytes on a solid stationary phase, driven by a liquid mobile phase.[6]
Advantages High resolution, high sensitivity, quantitative accuracy, and suitability for non-volatile and thermally labile compounds.[3][8]Provides structural confirmation and purity from a single experiment; non-destructive; requires no reference standard of the analyte itself (uses an internal standard).[4][7]Excellent separation efficiency for volatile compounds; provides molecular weight and fragmentation data for impurity identification.[9][10]Simple, rapid, low-cost, and effective for monitoring reaction progress and screening for impurities.[11][12]
Limitations Requires a reference standard for identification and quantification; some compounds may lack a UV chromophore.[8]Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures.[4]Limited to thermally stable and volatile compounds; derivatization may be required for polar analytes like anilines.[9]Primarily qualitative or semi-quantitative; lower resolution compared to HPLC or GC.[6]
Typical Use Primary method for quantitative purity determination and impurity profiling in quality control.[3][8]Orthogonal method for purity validation and structural elucidation; determination of absolute purity.[7]Analysis of residual solvents, volatile starting materials, and byproducts.[13]Rapid reaction monitoring and preliminary purity checks.[14]
Experimental Workflow for Purity Assessment

A systematic workflow ensures a thorough and reliable assessment of the synthesized compound. The process begins with preliminary checks using a rapid technique like TLC, followed by high-resolution quantitative analysis using HPLC, and confirmed by an orthogonal method such as qNMR for unambiguous purity determination and structural verification.

G cluster_0 Purity Assessment Workflow start Synthesized This compound tlc Qualitative Screen: Thin-Layer Chromatography (TLC) start->tlc Initial Check gcms Volatile Impurity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) start->gcms Check for residual solvents/volatiles hplc Primary Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) tlc->hplc Proceed if single spot decision Purity ≥ 98%? hplc->decision qnmr Orthogonal Quantitative Analysis: Quantitative NMR (qNMR) report Final Purity Report qnmr->report gcms->report decision->qnmr No / For Confirmation decision->report Yes

Caption: Workflow for the comprehensive purity assessment of a synthesized compound.

Detailed Experimental Protocols

The following protocols provide a starting point for the purity analysis of this compound. Method optimization may be required based on the specific impurities anticipated from the synthetic route.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for substituted anilines and is suitable for determining purity by area percentage.[8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: Ramp to 90% B

    • 25-30 min: Hold at 90% B

    • 30-31 min: Ramp to 10% B

    • 31-35 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the initial mobile phase composition (90:10 Mobile Phase A:B) to a concentration of approximately 0.5 mg/mL.

  • Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Sample Data Presentation (HPLC):

Peak No.Retention Time (min)Peak AreaArea %
14.5215,3400.31
212.874,921,55099.52
315.118,9100.17
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol allows for the determination of absolute purity using a certified internal standard.[4][7]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound into a clean vial.

    • Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single pulse (zg30).

    • Number of Scans: 16-64.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Spectral Width: -2 to 12 ppm.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard. For this compound, the singlet from the N-methyl group is a good candidate. For maleic acid, the singlet for the two vinyl protons can be used.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * Purity_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, std = Internal Standard.

Sample Data Presentation (qNMR):

ParameterAnalyte (Product)Internal Standard (Maleic Acid)
Weight (mg) 10.155.25
Molecular Weight ( g/mol ) 209.27116.07
Signal (ppm) ~2.2 (s)~6.3 (s)
Number of Protons (N) 32
Integral (I) 1.501.00
Calculated Purity (%) \multicolumn{2}{c}{98.7}
Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying volatile impurities like residual solvents or starting materials.[5][9]

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: VF-1701ms or similar mid-polarity column (e.g., 30 m x 0.25 mm, 1.0 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Detector: Mass Spectrometer (Scan mode, m/z 40-500).

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra with known standards or spectral libraries (e.g., NIST). Quantify based on peak area relative to an internal or external standard.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated Anilines in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates is a powerful tool for optimizing molecular properties. This guide provides a comparative analysis of fluorinated anilines against their non-fluorinated counterparts, highlighting the profound impact of this single-atom substitution on key pharmacokinetic and pharmacodynamic parameters. The inclusion of experimental data and detailed protocols aims to support rational drug design and development.

The substitution of hydrogen with fluorine in an aniline scaffold can dramatically alter a molecule's electronic and physicochemical properties. These modifications can lead to enhanced metabolic stability, modulated basicity and lipophilicity, and improved protein-binding affinity, ultimately contributing to the development of safer and more efficacious drugs.

Physicochemical Properties: pKa and Lipophilicity

The introduction of a highly electronegative fluorine atom into the aniline ring has a significant effect on the basicity (pKa) and lipophilicity (logP) of the molecule. These two parameters are critical in determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

Fluorine's strong electron-withdrawing nature reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its ability to accept a proton. This results in a lower pKa value, indicating reduced basicity. While the effect on lipophilicity can be more complex and context-dependent, a common observation is a slight increase in this parameter upon fluorination of an aromatic ring.

Below is a comparison of the experimental pKa and logP values for aniline and its 4-fluoro derivative.

CompoundStructurepKa[1][2][3][4][5][6][7]logP[3][8]
Aniline4.630.90
4-Fluoroaniline4.65[9][10][11][12][13]1.15[9]

Metabolic Stability

A primary driver for the use of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic "soft spot" can be blocked, leading to a longer in vivo half-life and improved bioavailability.

Protein Binding Affinity

The impact of fluorination on protein-ligand binding is multifaceted and can be a determining factor in a drug's potency and selectivity. Fluorine can participate in various non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions. The nature of these interactions is highly dependent on the specific environment of the binding site.

The introduction of fluorine can alter the electronic distribution of the aniline ring, which can in turn influence interactions with amino acid residues. While a direct comparison of the binding affinity of a simple aniline versus a fluoroaniline is not provided in the search results, the case of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor containing a 4-fluoroaniline moiety, exemplifies the successful application of this strategy in achieving high-affinity binding.

Case Study: Gefitinib and the EGFR Signaling Pathway

Gefitinib (Iressa®) is a selective EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[15][16] The chemical structure of Gefitinib incorporates a 4-fluoroaniline group, which plays a crucial role in its binding to the ATP-binding site of the EGFR kinase domain.[16]

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[16] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Gefitinib competitively inhibits the binding of ATP to the EGFR kinase domain, thereby blocking the downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[16] This inhibition ultimately leads to a reduction in cancer cell proliferation and the induction of apoptosis.[16]

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition by Gefitinib EGF EGF EGFR EGFR EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP ATP->Dimerization Enables Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Microsomal_Stability_Assay_Workflow Experimental Workflow for Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Test Compound Stock Pre_Incubate Pre-incubate Compound & Microsomes at 37°C Prep_Compound->Pre_Incubate Prep_Microsomes Prepare Human Liver Microsome Solution Prep_Microsomes->Pre_Incubate Prep_Cofactor Prepare NADPH Cofactor Solution Initiate_Reaction Initiate Reaction with NADPH Prep_Cofactor->Initiate_Reaction Pre_Incubate->Initiate_Reaction Time_Points Incubate at 37°C (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Terminate Terminate Reaction (e.g., Acetonitrile) Time_Points->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge LC_MS Analyze Supernatant by LC-MS/MS Centrifuge->LC_MS Data_Analysis Calculate Half-life & Intrinsic Clearance LC_MS->Data_Analysis ITC_Workflow General Workflow for an ITC Experiment Sample_Prep Sample Preparation (Protein & Ligand in matched buffer) Load_ITC Load Protein into Sample Cell & Ligand into Syringe Sample_Prep->Load_ITC Equilibrate Equilibrate at Constant Temperature Load_ITC->Equilibrate Titration Perform Serial Injections of Ligand Equilibrate->Titration Measure_Heat Measure Heat Change After Each Injection Titration->Measure_Heat Data_Processing Integrate Peaks & Subtract Control Measure_Heat->Data_Processing Fit_Data Fit Data to a Binding Model Data_Processing->Fit_Data Determine_Params Determine Kd, n, ΔH, and ΔS Fit_Data->Determine_Params

References

Navigating Receptor Interactions: A Comparative Guide to Computational and Experimental Analyses of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable drug is both arduous and intricate. The molecule 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline serves as a pivotal building block for a multitude of potent and selective ligands targeting a range of receptors, most notably dopamine and kinase receptors. The strategic incorporation of its fluorinated phenylpiperazine moiety often imparts favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of the computational modeling and experimental validation of receptor binding for derivatives of this versatile scaffold, offering researchers and drug development professionals a framework for integrating these critical methodologies.

Experimental Receptor Binding Affinity: A Quantitative Comparison

The gold standard for validating the interaction of a compound with its target receptor is the experimental determination of its binding affinity. Radioligand binding assays are a cornerstone of this process, providing quantitative measures such as the inhibition constant (Kᵢ), which reflects the affinity of a ligand for a receptor.

Below is a summary of experimental binding affinities for a series of N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazin-1-yl)-butyl)-aryl carboxamides, which are derivatives of the core this compound scaffold, targeting the human dopamine D2 and D3 receptors.[1]

Table 1: Experimental Binding Affinities (Kᵢ in nM) of this compound Derivatives for Dopamine D2 and D3 Receptors [1]

Compound IDR GroupAr GroupD2R Kᵢ (nM)D3R Kᵢ (nM)D3R Selectivity (D2R Kᵢ / D3R Kᵢ)
8d 2,3-diCl2-Naphthyl>100006.1>1639
8j 2,3-diCl2-Benzofuranyl42602.61638
8h 2,3-diCl2-Thienyl12809.6133
8l 2,3-diCl3-Thienyl12609.5133
8n 2,3-diClPhenyl15709.1173
8k 2-OCH₃3-Thienyl78812.165
8m 2-OCH₃Phenyl102016.562

Data extracted from a study on selective dopamine D3 receptor ligands.[1]

Experimental Protocol: Radioligand Competition Binding Assay[1]

The binding affinities listed above were determined using a competitive radioligand binding assay with membranes from HEK 293 cells stably expressing either human D2L or D3 dopamine receptors.

  • Membrane Preparation : Cells expressing the target receptor are harvested and homogenized in a buffer solution. The cell membranes are then isolated through centrifugation.

  • Assay Components : The assay includes the prepared cell membranes, a radiolabeled ligand with known high affinity for the receptor (e.g., [¹²⁵I]IABN), and the unlabeled test compound at varying concentrations.

  • Incubation : The mixture is incubated to allow the labeled and unlabeled ligands to compete for binding to the receptors on the cell membranes.

  • Separation : The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.

  • Quantification : The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis : The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Computational Modeling of Receptor Binding

Computational modeling, particularly molecular docking and molecular dynamics simulations, provides invaluable insights into the putative binding modes and interactions of a ligand with its receptor at an atomic level. While a detailed computational study on the dopamine receptor ligands presented above is not available, we can examine a representative workflow for the computational analysis of kinase inhibitors derived from a similar aniline scaffold.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[2] This is followed by scoring functions that estimate the binding affinity. Molecular dynamics (MD) simulations can then be used to assess the stability of the docked pose and to study the dynamic behavior of the ligand-receptor complex over time.

Table 2: Representative Computational Modeling Data for a Kinase Inhibitor

ParameterValueDescription
Docking Score -9.5 kcal/molEstimated free energy of binding from the docking calculation.
Key Interacting Residues Met793, Gly796, Leu844Amino acid residues in the kinase active site forming key interactions.
Hydrogen Bonds 2Number of hydrogen bonds formed between the ligand and the receptor.
RMSD (MD Simulation) 1.5 ÅRoot Mean Square Deviation of the ligand's atomic positions during a 100 ns MD simulation, indicating stability of the binding pose.

This data is illustrative and based on typical results from molecular docking and MD simulation studies of kinase inhibitors.

Computational Protocol: Molecular Docking and Molecular Dynamics Simulation

The following outlines a typical workflow for the computational modeling of a ligand binding to a kinase receptor.

  • Protein Preparation : The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by adding hydrogen atoms, assigning protonation states, and minimizing the energy to relieve any structural strain.

  • Ligand Preparation : The 2D structure of the ligand is converted to a 3D conformation, and its geometry is optimized using a suitable force field.

  • Molecular Docking : The prepared ligand is docked into the defined binding site of the prepared protein structure using software such as AutoDock, Glide, or GOLD. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

  • Pose Selection and Analysis : The resulting docked poses are ranked based on a scoring function. The top-ranked pose is then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the protein's amino acid residues.

  • Molecular Dynamics Simulation : The most promising ligand-protein complex from docking is subjected to an MD simulation using software like GROMACS, AMBER, or NAMD. This simulation solves Newton's equations of motion for the atoms in the system, providing a trajectory of their movements over time.

  • MD Trajectory Analysis : The MD trajectory is analyzed to assess the stability of the ligand's binding mode, the persistence of key interactions, and the overall dynamics of the complex.

Visualizing the Workflow and Pathways

To better illustrate the relationship between these methodologies, the following diagrams created using the DOT language provide a visual representation of the experimental and computational workflows.

Experimental_Workflow cluster_cell_culture Cell Culture & Membrane Prep cluster_binding_assay Radioligand Binding Assay cluster_data_analysis Data Analysis CellCulture HEK 293 Cells with Receptor Expression Homogenization Cell Homogenization CellCulture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Isolated Cell Membranes Centrifugation->Membranes AssaySetup Assay Setup: Membranes + Radioligand + Test Compound Membranes->AssaySetup Incubation Incubation AssaySetup->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Ki Value ChengPrusoff->Ki

Figure 1: Experimental workflow for radioligand binding assay.

Computational_Workflow cluster_preparation Preparation cluster_modeling Modeling cluster_analysis Analysis PDB Protein Structure (PDB) ProteinPrep Protein Preparation PDB->ProteinPrep Ligand2D Ligand 2D Structure Ligand3D Ligand 3D Preparation Ligand2D->Ligand3D Docking Molecular Docking ProteinPrep->Docking Ligand3D->Docking PoseAnalysis Binding Pose Analysis Docking->PoseAnalysis MD_Setup MD Simulation Setup PoseAnalysis->MD_Setup DockingScore Docking Score PoseAnalysis->DockingScore Interactions Key Interactions PoseAnalysis->Interactions MD_Run Molecular Dynamics Simulation (e.g., 100 ns) MD_Setup->MD_Run MD_Analysis MD Trajectory Analysis MD_Run->MD_Analysis Stability Binding Stability (RMSD) MD_Analysis->Stability

Figure 2: Computational modeling workflow for receptor binding.

Conclusion: An Integrated Approach for Accelerated Drug Discovery

The development of novel therapeutics based on scaffolds like this compound is significantly enhanced by the synergistic use of experimental and computational techniques. While experimental binding assays provide the definitive quantitative data on a compound's affinity for its target, computational modeling offers a powerful lens to rationalize these findings at a molecular level and to guide the design of next-generation analogs with improved potency and selectivity.

This guide has presented a framework for comparing these two essential methodologies. By understanding the protocols and data generated from both experimental and computational approaches, researchers can more effectively iterate through the design-synthesize-test-analyze cycle, ultimately accelerating the journey of a promising molecule from the laboratory to the clinic. The continued evolution of both computational algorithms and experimental techniques promises an even more tightly integrated and predictive future for receptor-targeted drug discovery.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, ensuring the protection of personnel and the environment.

Immediate Safety and Hazard Information

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to strict safety protocols is mandatory when handling this compound.

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Skin Irritant (Category 2)[1]GHS07Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye Irritant (Category 2A)[1]GHS07Safety glasses with side shields or chemical goggles.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[1]GHS07Use in a well-ventilated area or under a chemical fume hood.

Core Disposal Protocol

The primary and recommended method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company.[2] This compound should be treated as a halogenated organic waste.[3] Incineration at a permitted hazardous waste facility is the typical final disposition for such chemicals.[3]

Step-by-Step Disposal Procedure:

  • Segregation: Isolate waste containing this compound from other chemical waste streams. Specifically, it must be collected as halogenated organic waste .[3][4] Do not mix with non-halogenated solvents or other incompatible waste types.[3][4]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for waste collection.[2][5] The container must be in good condition and have a secure, tightly sealing lid.[5][6]

    • For liquid waste, ensure the container is designed for liquids. Plastic bottles are often preferred over glass to minimize the risk of breakage.[7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[4][7]

    • The label must include the full chemical name: "this compound" and its concentration if in a solution. Avoid using abbreviations or chemical formulas.[6][7]

    • Indicate the date when the first waste was added to the container.[7]

    • List all constituents if it is a mixed waste stream.[3]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2]

    • Ensure the storage area is well-ventilated and away from sources of ignition.[8]

    • Secondary containment should be used to prevent spills.[2]

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.[7]

    • Do not dispose of this chemical down the drain or in regular trash.[4][7][8]

Spill Management:

In the event of a spill, immediately evacuate the area if the spill is large or in a poorly ventilated space. For small spills:

  • Wear the appropriate PPE as outlined in Table 1.

  • Absorb the spill with an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.[8]

  • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Waste Generation (Pure compound, solutions, or contaminated materials) is_spill Is it a spill? start->is_spill handle_spill Follow Spill Management Protocol: 1. Wear appropriate PPE. 2. Use inert absorbent material. 3. Collect and containerize as hazardous waste. is_spill->handle_spill Yes segregate Segregate as Halogenated Organic Waste is_spill->segregate No handle_spill->segregate containerize Place in a designated, leak-proof, and chemically compatible container. segregate->containerize label_waste Label container with: - "Hazardous Waste" - Full Chemical Name - Date of Generation - Hazard Pictograms containerize->label_waste store_waste Store in a designated Satellite Accumulation Area with secondary containment. label_waste->store_waste request_pickup Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor. store_waste->request_pickup end Proper and Compliant Disposal request_pickup->end

Disposal Workflow Diagram

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) for the most accurate and detailed guidance.

References

Personal protective equipment for handling 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from the product's Safety Data Sheet (SDS) and established guidelines for handling structurally related aromatic amines and fluorinated compounds.

Immediate Safety Information

Hazard Identification: this compound is classified as a hazardous substance. According to its Safety Data Sheet, it can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1]. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and are readily absorbed through the skin[2][3].

First Aid Measures: In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][4].
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing[4]. Wash the skin with soap and water[5]. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention[6].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against exposure. The following table summarizes the required PPE.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-Resistant Gloves (Neoprene or PVC recommended)To prevent skin contact. For incidental contact, nitrile gloves may be used, but they offer less resistance to amines[7][8]. Double-gloving is recommended, with frequent changes.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • SDS Review: All personnel involved must review the Safety Data Sheet for this compound.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

2. Handling the Compound:

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Waste Disposal: Segregate and dispose of all waste as outlined in the disposal plan below.

  • PPE Removal: Remove PPE in the designated area, avoiding cross-contamination. Wash hands thoroughly after handling the compound.

Disposal Plan

The disposal of this compound and its associated waste must be handled with care to prevent environmental contamination and ensure compliance with regulations.

1. Waste Segregation:

  • Halogenated Organic Waste: As a fluorinated compound, this chemical is classified as a halogenated organic waste[9].

  • Solid Waste: Collect unused or waste solid this compound in a clearly labeled, sealed container designated for halogenated organic solids.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for halogenated organic liquid waste.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous waste in a designated container.

2. Disposal Procedure:

  • Licensed Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company[10].

  • Incineration: The preferred method of disposal for halogenated organic waste is high-temperature incineration at a permitted facility[9][11].

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Visual Safety Protocols

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Handling Compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Handling outside_hood->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow Operational and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal risk_assessment Conduct Risk Assessment sds_review Review SDS risk_assessment->sds_review ppe_don Don Appropriate PPE sds_review->ppe_don weigh_dissolve Weigh and Dissolve in Fume Hood ppe_don->weigh_dissolve reaction Perform Reaction weigh_dissolve->reaction decontaminate Decontaminate Work Area reaction->decontaminate segregate_waste Segregate Waste (Halogenated Organic) decontaminate->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste dispose Dispose via Licensed Vendor label_waste->dispose ppe_doff Doff PPE dispose->ppe_doff wash_hands Wash Hands ppe_doff->wash_hands

Caption: Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.